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  • Product: 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide
  • CAS: 953-90-2

Core Science & Biosynthesis

Foundational

Mechanism of action of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide in vitro

Introduction 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide, commonly known as Sulfamethizole, is a synthetic sulfonamide antibiotic.[1] As a member of the oldest class of synthetic antimicrobial agents, it has...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide, commonly known as Sulfamethizole, is a synthetic sulfonamide antibiotic.[1] As a member of the oldest class of synthetic antimicrobial agents, it has been utilized for its efficacy against a broad spectrum of Gram-positive and many Gram-negative bacteria, particularly in the context of urinary tract infections.[2] This technical guide provides a comprehensive exploration of the in vitro mechanism of action of Sulfamethizole, designed for researchers, scientists, and drug development professionals. We will delve into the core biochemical pathways targeted by this antibiotic, detail robust experimental protocols for its characterization, and discuss the molecular basis of its inhibitory action and mechanisms of bacterial resistance.

Core Mechanism of Action: Inhibition of Folate Biosynthesis

The primary antibacterial effect of Sulfamethizole is its interference with the de novo synthesis of folic acid (vitamin B9) in susceptible bacteria.[2][3] Bacteria, unlike mammals which obtain folate from their diet, must synthesize this essential vitamin.[3] Folic acid is a crucial precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making its production vital for bacterial growth and replication.[3][4]

Sulfamethizole exerts its effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1][2][4] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a key intermediate in the folate synthesis pathway.[4][5] Due to its structural similarity to PABA, Sulfamethizole competes for the active site of DHPS, thereby blocking the normal enzymatic reaction.[4][6] This inhibition leads to a depletion of dihydrofolic acid and subsequently tetrahydrofolate, the biologically active form of folic acid.[4] The ultimate consequence is the cessation of bacterial cell division and growth, a bacteriostatic effect.[3][4]

Folate Biosynthesis Pathway Inhibition cluster_0 Bacterial Cell Pteridine_precursors Pteridine Precursors DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) Pteridine_precursors->DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Sulfamethizole Sulfamethizole Sulfamethizole->DHPS Competitively Inhibits

Caption: Inhibition of the bacterial folate biosynthesis pathway by Sulfamethizole.

In Vitro Methodologies for Characterizing Sulfamethizole Activity

A thorough in vitro evaluation of Sulfamethizole's mechanism of action involves a suite of well-established microbiological and biochemical assays. These experiments are crucial for determining the potency, kinetics, and specific molecular interactions of the antibiotic.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to quantify the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[7] The broth microdilution method is a commonly used and standardized approach.[8][9]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Sulfamethizole Stock Solution: Prepare a concentrated stock solution of Sulfamethizole in a suitable solvent, such as dimethyl sulfoxide (DMSO).[9]

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the Sulfamethizole stock solution in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a range of desired concentrations.[8][10]

  • Bacterial Inoculum Preparation: Culture the test bacterial strain (e.g., Escherichia coli ATCC 25922) overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[10] Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).[11]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[10]

  • MIC Determination: The MIC is the lowest concentration of Sulfamethizole at which there is no visible growth (turbidity) of the bacteria.[7][8]

Data Presentation: Representative MIC Data

Bacterial StrainSulfamethizole MIC (µg/mL)
Escherichia coli ATCC 2592216
Staphylococcus aureus ATCC 2921332
Pseudomonas aeruginosa ATCC 27853>256

digraph "MIC Assay Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

A[label="Prepare Sulfamethizole\nStock Solution"]; B[label="Serial Dilution in\n96-well Plate"]; C [label="Prepare Standardized\nBacterial Inoculum"]; D [label="Inoculate Plate"]; E [label="Incubate 18-24h at 37°C"]; F [label="Read MIC\n(Lowest concentration with no growth)"];

A -> B; C -> D; B -> D; D -> E; E -> F; }

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Kinetics Assay

Time-kill assays provide dynamic information about the antimicrobial activity of a drug over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[12][13] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][13]

Experimental Protocol: Time-Kill Assay

  • Preparation: Prepare flasks containing a suitable broth medium with varying concentrations of Sulfamethizole (e.g., 1x, 2x, 4x, and 8x the MIC). Include a drug-free growth control.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[12] Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubation and Counting: Incubate the agar plates overnight at 37°C. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each Sulfamethizole concentration and the growth control.[14]

Data Presentation: Representative Time-Kill Data for E. coli

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.75.75.7
47.25.55.3
88.55.34.9
249.15.45.0

digraph "Time-Kill Assay Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

A[label="Inoculate Broth with Bacteria\nand Sulfamethizole"]; B[label="Incubate at 37°C"]; C [label="Collect Aliquots at\nSpecific Time Points"]; D [label="Serial Dilution and\nPlate on Agar"]; E [label="Incubate Plates Overnight"]; F [label="Count Colonies (CFU)"]; G [label="Plot log10 CFU/mL vs. Time"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for a time-kill kinetics assay.

Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay

To directly assess the inhibitory effect of Sulfamethizole on its molecular target, a DHPS enzyme inhibition assay is performed. A common method is a continuous, coupled spectrophotometric assay.[15][16][17]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), which consumes NADPH.[15][16] The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity.[15][16]

Experimental Protocol: Coupled Spectrophotometric DHPS Assay

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM HEPES pH 7.6, 10 mM MgCl₂, 1 mM DTT.[15]

    • Purified recombinant DHPS enzyme.

    • Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA).

    • Cofactor: NADPH.

    • Coupling Enzyme: Dihydrofolate reductase (DHFR).

    • Inhibitor: Sulfamethizole, serially diluted.

  • Assay Setup (96-well plate format):

    • To each well, add assay buffer, NADPH (final concentration ~200 µM), and an excess of DHFR.[15]

    • Add DHPPP to a final concentration near its Kₘ value.

    • Add varying concentrations of Sulfamethizole (and a vehicle control, e.g., DMSO).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding PABA to a final concentration near its Kₘ value.[15]

    • Immediately monitor the decrease in absorbance at 340 nm in a kinetic plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

    • Plot V₀ against the Sulfamethizole concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Data Presentation: Representative DHPS Inhibition Data

Sulfamethizole (µM)% Inhibition
0.18
145
1085
10098
IC₅₀ ~1.2 µM

digraph "DHPS Inhibition Assay Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

A[label="Combine DHPS, DHPPP, NADPH,\nDHFR, and Sulfamethizole"]; B[label="Pre-incubate at 37°C"]; C [label="Initiate Reaction with PABA"]; D [label="Monitor Absorbance at 340 nm"]; E [label="Calculate Initial Velocity (V₀)"]; F [label="Determine IC50"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Workflow for a coupled spectrophotometric DHPS inhibition assay.

Molecular Basis of Action and Resistance

Competitive Inhibition of DHPS

The structural analogy between Sulfamethizole and PABA is the cornerstone of its mechanism.[4][6] Both molecules possess an aromatic amine attached to an electron-withdrawing group.[6] This allows Sulfamethizole to bind to the PABA-binding pocket within the active site of DHPS.[6] By occupying this site, it physically obstructs the binding of the natural substrate, PABA, thereby competitively inhibiting the enzymatic reaction.[1][2][4]

Competitive Inhibition of DHPS cluster_0 Normal Reaction cluster_1 Inhibition PABA PABA DHPS_active DHPS Active Site PABA->DHPS_active Binds Product Dihydropteroate DHPS_active->Product Reaction Proceeds Sulfamethizole Sulfamethizole DHPS_inhibited DHPS Active Site Sulfamethizole->DHPS_inhibited Binds No_Product No Dihydropteroate DHPS_inhibited->No_Product Reaction Blocked

Caption: Competitive inhibition of DHPS by Sulfamethizole.

In Vitro Investigation of Resistance Mechanisms

Bacterial resistance to sulfonamides can emerge through several mechanisms that can be investigated in vitro.

  • Mutations in the Target Enzyme (DHPS): Alterations in the folP gene, which encodes DHPS, can lead to an enzyme with reduced binding affinity for sulfonamides while retaining its affinity for PABA.[4][18] This is a common mechanism of resistance.

    • In Vitro Assessment: This can be investigated by sequencing the folP gene from resistant bacterial isolates and comparing it to the sequence from susceptible strains. Additionally, the kinetic parameters (Kᵢ) of purified mutant DHPS enzymes can be determined and compared to the wild-type enzyme.[16]

  • Overproduction of PABA: Some bacteria can overcome the competitive inhibition by increasing the intracellular concentration of PABA, which outcompetes Sulfamethizole for binding to DHPS.[4]

    • In Vitro Assessment: PABA levels in bacterial lysates can be quantified using techniques such as high-performance liquid chromatography (HPLC).

  • Acquisition of Drug-Resistant DHPS: Bacteria can acquire alternative, drug-insensitive DHPS enzymes (encoded by sul genes) through horizontal gene transfer, often on plasmids or transposons.[5][18] These acquired enzymes perform the same function as the native DHPS but are not inhibited by sulfonamides.[5]

    • In Vitro Assessment: The presence of sul genes (e.g., sul1, sul2) in resistant isolates can be detected using polymerase chain reaction (PCR).

  • Alternative Metabolic Pathways: Some bacteria may develop or acquire the ability to uptake folate from their environment, bypassing the need for de novo synthesis and rendering sulfonamides ineffective.[19]

    • In Vitro Assessment: This can be investigated by growing bacteria in folate-deficient and folate-replete media in the presence of Sulfamethizole to observe if exogenous folate rescues growth.

Conclusion

The in vitro mechanism of action of Sulfamethizole is a well-defined process centered on the competitive inhibition of dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. This targeted disruption of an essential metabolic process effectively halts bacterial growth. A comprehensive understanding of this mechanism, facilitated by robust in vitro assays such as MIC determination, time-kill kinetics, and direct enzyme inhibition studies, is paramount for the effective use of this antibiotic and for the development of novel antimicrobial strategies to combat emerging resistance. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of antimicrobial chemotherapy.

References

  • Sulfamethizole: Uses & Dosage | MIMS Philippines. (URL: [Link])

  • What is the mechanism of Sulfamethoxazole? - Patsnap Synapse. (URL: [Link])

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (URL: [Link])

  • Sulfamethoxazole - Wikipedia. (URL: [Link])

  • Sulfamethizole | C9H10N4O2S2 | CID 5328 - PubChem. (URL: [Link])

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (URL: [Link])

  • Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole - PDB-101. (URL: [Link])

  • Time-Kill Kinetics Assay - Emery Pharma. (URL: [Link])

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC. (URL: [Link])

  • Antimicrobial sulfonamide drugs - SciSpace. (URL: [Link])

  • Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor | ACS Applied Materials & Interfaces. (URL: [Link])

  • Anti-microbial activities of sulfonamides using disc diffusion method. (URL: [Link])

  • Replacing sulfa drugs with novel DHPS inhibitors - PMC - NIH. (URL: [Link])

  • Time-kill studies – including synergy time-kill studies - GARDP Revive. (URL: [Link])

  • Molecular mechanism of plasmid-borne resistance to sulfonamides - bioRxiv. (URL: [Link])

  • Time–kill kinetics of antibiotics active against rapidly growing mycobacteria | Journal of Antimicrobial Chemotherapy | Oxford Academic. (URL: [Link])

  • Validation of high-throughput time-kill assay - Helda - University of Helsinki. (URL: [Link])

  • Researchers identify new class of antibiotic resistance mechanism - BioWorld. (URL: [Link])

  • Time-kill curves for an antibiotic with rapid killing and rapid regrowth (curve A - ResearchGate. (URL: [Link])

  • 4.2. Determination of Minimum Inhibitory Concentration (MIC) - Bio-protocol. (URL: [Link])

  • Molecular mechanism of plasmid-borne resistance to sulfonamides - bioRxiv. (URL: [Link])

  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase | ACS Chemical Biology - ACS Publications. (URL: [Link])

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (URL: [Link])

  • Resistance to Trimethoprim-Sulfamethoxazole | Clinical Infectious Diseases | Oxford Academic. (URL: [Link])

  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (URL: [Link])

Sources

Exploratory

Receptor binding affinity of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide

An In-depth Analysis for Researchers and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the receptor binding affinity o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the receptor binding affinity of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide, commonly known as Sulfamethizole. As a member of the sulfonamide class of antibiotics, its primary mechanism of action is the competitive inhibition of a critical bacterial enzyme, dihydropteroate synthase (DHPS). This document delves into the molecular interactions governing this affinity, presents quantitative binding data, and furnishes detailed experimental protocols for its determination. Furthermore, it contextualizes this interaction within the broader bacterial folic acid synthesis pathway and explores potential off-target considerations, offering a holistic view for researchers in drug discovery and development.

Introduction: Sulfamethizole and Its Therapeutic Rationale

Sulfamethizole is a synthetic antimicrobial agent that has been utilized for the treatment of urinary tract infections[1]. It belongs to the sulfonamide class of drugs, which were among the first effective chemotherapeutic agents to be widely used. The therapeutic efficacy of Sulfamethizole and other sulfonamides is predicated on their structural similarity to para-aminobenzoic acid (PABA)[2][3]. This molecular mimicry allows them to act as competitive inhibitors of a key enzyme in the bacterial folate biosynthesis pathway, dihydropteroate synthase (DHPS)[1][4][5].

Unlike mammals, who obtain folic acid (Vitamin B9) from their diet, many bacteria must synthesize it de novo[6]. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids[6][7]. By inhibiting its production, Sulfamethizole effectively halts bacterial growth and replication, exerting a bacteriostatic effect[6][7]. This selective targeting of a metabolic pathway absent in humans is the cornerstone of its antibacterial activity and provides a wide therapeutic window[6].

Primary Molecular Target: Dihydropteroate Synthase (DHPS)

The principal "receptor" for Sulfamethizole is the bacterial enzyme dihydropteroate synthase (DHPS) (EC 2.5.1.15)[4][5]. DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and PABA to form 7,8-dihydropteroate, a direct precursor to dihydrofolic acid[2][8].

Sulfamethizole functions as a competitive antagonist to PABA. Due to its structural analogy, it binds to the PABA-binding site on the DHPS enzyme[2][3]. This binding event, however, does not lead to a productive catalytic reaction. Instead, it forms a non-functional enzyme-inhibitor complex, effectively blocking the normal substrate (PABA) from accessing the active site. This competitive inhibition disrupts the entire folic acid synthesis pathway, leading to the depletion of essential downstream metabolites and subsequent cessation of bacterial proliferation[7].

The structural basis for this interaction lies in the shared features between Sulfamethizole and PABA, namely an aromatic amine attached to an electron-withdrawing group[2]. This allows Sulfamethizole to engage with the same key residues within the DHPS active site that normally bind PABA[9].

Quantitative Receptor Binding Affinity

The efficacy of an enzyme inhibitor is quantitatively expressed by its binding affinity, typically reported as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher binding affinity and greater potency of the inhibitor.

For Sulfamethizole, the following binding affinity for its primary target has been reported:

CompoundTarget EnzymeTarget OrganismAffinity MetricValue
Sulfamethizole Dihydropteroate SynthaseBacteriaIC₅₀7.9 µM[1]

This IC₅₀ value in the micromolar range confirms that Sulfamethizole is a moderately potent inhibitor of its target enzyme. It is important to recognize that variations in IC₅₀ values can arise from different experimental conditions, such as enzyme and substrate concentrations, buffer composition, and the specific bacterial species from which the DHPS enzyme is derived.

Experimental Protocols for Determining Binding Affinity

The determination of inhibitor binding affinity for DHPS is a critical step in drug discovery. A robust and reproducible assay is paramount. The following section details a standard, self-validating protocol for an enzyme inhibition assay to determine the IC₅₀ of Sulfamethizole.

Malachite Green Phosphate Assay for DHPS Inhibition

This endpoint assay is a reliable method for quantifying DHPS activity by measuring the pyrophosphate (PPi) released during the enzymatic reaction. The PPi is subsequently converted to inorganic phosphate (Pi), which is then detected colorimetrically.

Principle:

  • DHPS catalyzes: DHPP + PABA → 7,8-Dihydropteroate + PPi

  • Inorganic pyrophosphatase catalyzes: PPi + H₂O → 2 Pi

  • Pi reacts with a malachite green-molybdate reagent to produce a colored complex, which is measured spectrophotometrically. The amount of color is directly proportional to DHPS activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 100 mM Tris-HCl with 5 mM MgCl₂, adjusted to pH 8.0.

    • Enzyme Solution: Reconstitute purified recombinant bacterial DHPS enzyme in Assay Buffer to a final concentration of ~0.5 µg/mL. Keep on ice.

    • Substrate Solutions:

      • Prepare a 1 mM stock solution of PABA in Assay Buffer.

      • Prepare a 1 mM stock solution of DHPP in Assay Buffer.

    • Inhibitor (Sulfamethizole) Solutions: Prepare a 10 mM stock solution of Sulfamethizole in dimethyl sulfoxide (DMSO). Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., from 1000 µM to 0.1 µM).

    • Enzyme Mix: For each reaction, prepare a mix containing Assay Buffer, 1 µL of Inorganic Pyrophosphatase (0.2 U/mL), and the DHPS enzyme solution.

    • Malachite Green Reagent: Prepare the working reagent as per the manufacturer's instructions (typically a solution of malachite green hydrochloride and ammonium molybdate in acid).

  • Assay Procedure (96-well plate format):

    • To each well, add 10 µL of the serially diluted Sulfamethizole solution or vehicle (Assay Buffer with DMSO for control).

    • Add 20 µL of the PABA substrate solution.

    • Add 50 µL of the Enzyme Mix to each well to initiate the reaction.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.

    • Allow color to develop for 15-20 minutes at room temperature.

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme).

    • Calculate the percentage of inhibition for each Sulfamethizole concentration relative to the vehicle control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the Sulfamethizole concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Malachite Green Phosphate Assay.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis P1 Prepare Assay Buffer P2 Prepare Substrates (PABA, DHPP) P3 Prepare Inhibitor Dilutions P4 Prepare Enzyme Mix (DHPS + PPase) A3 Add Enzyme Mix to Start Reaction P4->A3 A1 Add Inhibitor/Vehicle A2 Add Substrates A1->A2 A2->A3 A4 Incubate at 37°C A3->A4 A5 Add Malachite Green Reagent to Stop A4->A5 A6 Measure Absorbance (620nm) A5->A6 D1 Calculate % Inhibition A6->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for DHPS Inhibition Assay.

Signaling Pathway and Mechanism of Action

Sulfamethizole does not modulate a signaling pathway in the traditional sense of receptor tyrosine kinases or G-protein coupled receptors. Instead, it disrupts a crucial metabolic pathway : the de novo synthesis of folic acid in bacteria.

The diagram below outlines the key steps in this pathway and indicates the precise point of inhibition by Sulfamethizole.

bacterial_folate_synthesis GTP GTP DHPP Dihydropterin Pyrophosphate (DHPP) GTP->DHPP Multiple Steps DHPS_node Dihydropteroate Synthase (DHPS) DHPP->DHPS_node PABA p-Aminobenzoic Acid (PABA) PABA->DHPS_node DHP 7,8-Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR Products Purines Thymidine Amino Acids THF->Products Sulfamethizole Sulfamethizole Sulfamethizole->DHPS_node Competitive Inhibition DHPS_node->DHP

Caption: Bacterial Folic Acid Synthesis Pathway Inhibition.

As illustrated, DHPS is the central node for Sulfamethizole's action. By competitively inhibiting this enzyme, it prevents the synthesis of 7,8-dihydropteroate, leading to a bottleneck in the production of dihydrofolate (DHF) and its active form, tetrahydrofolate (THF). THF is an essential cofactor for one-carbon transfer reactions, which are indispensable for the synthesis of the building blocks of life. The resulting deficit arrests bacterial growth.

Off-Target Binding Profile and Selectivity

A comprehensive understanding of a drug's binding profile includes an assessment of its interactions with unintended targets. While Sulfamethizole is highly selective for the bacterial DHPS enzyme over any mammalian counterpart (as mammals lack this enzyme), other potential interactions should be considered.

  • Mammalian Target of Rapamycin (mTOR): Some computational homology modeling and in-vitro screening studies have suggested that Sulfamethizole may act as an inhibitor of the mammalian target of rapamycin (mTOR). However, robust, direct binding affinity data (Kᵢ or IC₅₀) for the Sulfamethizole-mTOR interaction is not widely available in peer-reviewed literature. This remains a putative off-target effect that requires further experimental validation to ascertain its biological relevance and contribution to either therapeutic or adverse effects.

  • Cytochrome P450 (CYP) Enzymes: Like many xenobiotics, Sulfamethizole is metabolized in the liver and has the potential to interact with CYP enzymes. Public database entries indicate some inhibitory activity against CYP3A4, albeit at high concentrations (IC₅₀ in the hundreds of micromolar range), suggesting a weak interaction.

The primary basis for Sulfamethizole's selectivity remains the absence of its principal target, DHPS, in host mammalian cells.

Conclusion

4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide (Sulfamethizole) exerts its bacteriostatic effect through high-affinity binding to and competitive inhibition of bacterial dihydropteroate synthase (DHPS). With a reported IC₅₀ of 7.9 µM, it effectively disrupts the essential folic acid synthesis pathway, a mechanism that provides a high degree of selectivity for prokaryotic cells. The binding affinity can be reliably quantified using established enzymatic assays, such as the malachite green phosphate assay. While its primary target is well-defined, further research into potential off-target effects, such as mTOR inhibition, would provide a more complete pharmacological profile. This guide provides the foundational technical details and methodologies essential for researchers engaged in the study and development of sulfonamide-based antimicrobial agents.

References

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  • Wang, J., et al. (2001). Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. Proceedings of the National Academy of Sciences, 98(20), 11249-11254. Available at: [Link]

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Foundational

Preliminary Toxicity Studies of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide: A Preclinical Safety Whitepaper

Prepared by: Senior Application Scientist, Preclinical Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary The transition of a synthetic compound from discovery to...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

The transition of a synthetic compound from discovery to preclinical validation requires a rigorous, mechanistically grounded toxicological evaluation. 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide—a core pharmacophore representative of the sulfonamide antibiotic class (commonly profiled alongside its clinical analog, Sulfamethizole, CAS 144-82-1)—exhibits potent bacteriostatic properties[1]. However, its development necessitates a deep understanding of its safety margins. As a Senior Application Scientist, my approach to preclinical toxicity does not merely catalog lethal doses; it deconstructs the biochemical causality behind cellular damage. This whitepaper outlines the structural toxicology, quantitative safety data, and self-validating experimental protocols required to evaluate this compound.

Structural Toxicology & Mechanistic Rationale

To design an effective toxicity study, we must first understand the structural liabilities of the molecule. The compound features a primary arylamine and a sulfonamide moiety.

Primary Mechanism (Therapeutic): The molecule acts as a structural mimic of para-aminobenzoic acid (PABA)[2]. By competitively binding to the bacterial enzyme dihydropteroate synthetase (DHPS), it arrests folate synthesis, yielding its bacteriostatic effect[1].

Off-Target Toxicity (Mammalian): Mammalian cells do not synthesize folate, rendering the primary mechanism largely non-toxic to humans. However, dose-dependent toxicity arises from hepatic metabolism. High systemic concentrations lead to cytochrome P450-mediated oxidation of the arylamine group, generating reactive hydroxylamine metabolites. These metabolites induce severe oxidative stress via Reactive Oxygen Species (ROS) generation, leading to mitochondrial dysfunction and cellular apoptosis[3]. Furthermore, the physicochemical properties of the sulfonamide class predispose subjects to renal crystalluria at physiological pH, making the renal system a primary target organ for in vivo toxicity[4].

Pathway Compound 4-Amino-N-(5-methyl-1,3-thiazol-2-YL) benzenesulfonamide PABA_Mimic PABA Structural Mimicry Compound->PABA_Mimic Primary Mechanism Metabolism Hepatic CYP450 Metabolism Compound->Metabolism High Dose Exposure DHPS_Inhib DHPS Enzyme Inhibition PABA_Mimic->DHPS_Inhib Competitive Binding Folate_Dep Folate Synthesis Arrest DHPS_Inhib->Folate_Dep Bacteriostatic Effect ROS_Gen Reactive Oxygen Species (ROS) Metabolism->ROS_Gen Oxidative Stress Toxicity Cellular Cytotoxicity & Apoptosis ROS_Gen->Toxicity Mitochondrial Damage

Caption: Mechanism of action and dose-dependent off-target toxicity pathways.

Quantitative Toxicity Profiles

Before initiating novel animal studies, it is critical to benchmark the compound against established toxicological thresholds. The data below synthesizes preliminary safety profiles across both in vivo and in vitro models. The high LD50 values indicate a wide therapeutic index, while the IC50 values confirm low basal cytotoxicity.

Table 1: Acute In Vivo Toxicity (Lethality)

Establishing the upper bounds of systemic exposure is critical for determining the No-Observed-Adverse-Effect Level (NOAEL).

Animal ModelRoute of AdministrationLD50 ValueCausality / Observation
Rat Oral3,500 mg/kg[5][6]High tolerance; mortality at extreme doses linked to renal overload.
Mouse Oral> 10,000 mg/kg[7][8]Exceptionally low oral toxicity in murine models.
Mouse Intraperitoneal (IP)3,290 mg/kg[5]Bypasses first-pass metabolism, yielding slightly higher systemic toxicity.
Rat Subcutaneous (SC)> 6,560 mg/kg[5]Slow absorption rate mitigates acute peak plasma toxicity.
Table 2: In Vitro Cytotoxicity (IC50)

In vitro models isolate the intrinsic cellular disruption without the confounding variables of systemic pharmacokinetics.

Cell LineTissue OriginIC50 / ViabilityMechanistic Insight
Vero Normal Epithelial> 800 µM (≥ 85% Viability)[9]Confirms lack of basal cytotoxicity in healthy epithelial tissue.
LO2 Normal Hepatic> 100 µM[3]Indicates hepatic tolerance prior to CYP450 saturation.
HepG2 Hepatocellular Carcinoma> 800 µM (≥ 96% Viability)[9]Demonstrates poor anti-cancer efficacy but excellent safety.
BxPC3 Pancreatic Cancer> 300 µM[1]Validates high tolerance across diverse cellular phenotypes.

Self-Validating Experimental Protocols

A robust toxicological assessment relies on self-validating experimental designs. Every assay must contain internal controls that independently verify the integrity of the data, ensuring that observed toxicity is causally linked to the compound and not experimental artifacts.

Workflow InVitro In Vitro Cytotoxicity Cell Lines: Vero, HepG2, A549 Assay: MTT / Resazurin InVivo Acute In Vivo Toxicity Murine Models (Rats/Mice) Routes: Oral, IP, SC InVitro->InVivo Basal Safety Thresholds Safety Preclinical Safety Profile LD50 & IC50 Validation NOAEL Determination InVitro->Safety IC50 Data Mech Mechanistic Profiling Flow Cytometry (Apoptosis) ROS Quantification InVivo->Mech Target Organ Identification InVivo->Safety LD50 Data Mech->Safety Toxicity Pathways

Caption: Self-validating experimental workflow for preclinical safety profiling.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality & Validation: The MTT assay measures the reduction of a tetrazolium dye into insoluble formazan by mitochondrial reductases. We utilize this as a proxy for metabolic viability. To make this a self-validating system, we strictly control the vehicle concentration and include a known cytotoxic agent. If the positive control fails to induce >80% apoptosis, the entire plate is invalidated, preventing false negatives[9][10].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed Vero (normal) and HepG2 (hepatic) cells at a density of 1×104 cells/well in 96-well microtiter plates. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for exponential growth and adhesion[9].

  • Compound Formulation: Dissolve the sulfonamide derivative in analytical-grade DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final testing concentrations ranging from 10 µM to 1,000 µM.

  • Validation Controls: Ensure the final DMSO concentration in all wells remains ≤0.1% (Vehicle Control) to prevent solvent-induced membrane lysis. Include Doxorubicin (10 µM) as a Positive Control[11].

  • Exposure & Incubation: Aspirate the seeding media and apply the compound dilutions. Incubate for 48 hours to allow for sufficient intracellular accumulation and metabolic disruption.

  • MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 3-4 hours at 37°C[9].

  • Solubilization & Quantification: Carefully discard the supernatant. Add 100 µL of pure DMSO to each well to solubilize the purple formazan crystals. Measure absorbance at 570 nm using a microplate spectrophotometer[9].

  • Data Synthesis: Calculate the IC50 using non-linear regression analysis. The assay is validated only if the vehicle control maintains >95% viability and the positive control demonstrates expected lethality.

Protocol 2: Acute Oral Toxicity (OECD 420 - Fixed Dose Procedure)

Causality & Validation: Traditional LD50 tests consume excessive animal lives. The OECD 420 protocol relies on observable signs of morbidity rather than strict mortality. By combining clinical observation scoring with post-mortem histopathology, we ensure that any observed toxicity is causally linked to compound-induced organ failure (e.g., renal crystalluria) rather than husbandry artifacts[4].

Step-by-Step Methodology:

  • Subject Preparation: Select adult, nulliparous, and non-pregnant female Wistar rats. Fast the animals overnight prior to dosing to eliminate absorption variability caused by gastric contents[5][6]. Record baseline body weights.

  • Dose Formulation: Suspend the compound in an inert vehicle (0.5% carboxymethylcellulose) to ensure uniform dosing via oral gavage.

  • Sighting Study (Validation Step): Administer a starting dose of 2,000 mg/kg to a single sentinel animal. Observe continuously for the first 24 hours for signs of toxicity (tremors, lethargy, or crystalluria). Given the established LD50 of 3,500 mg/kg[5][12], this dose is expected to be tolerated.

  • Main Study: If the sighting dose is tolerated without severe morbidity, administer the identical dose to a cohort of 4 additional rats.

  • Clinical Observation: Monitor the cohort daily for 14 days. Record body weight trajectories, food/water consumption, and behavioral changes. Weight loss exceeding 10% serves as an early biomarker of systemic toxicity.

  • Necropsy & Histopathology: Euthanize all surviving animals on day 14. Perform a comprehensive gross necropsy. Extract the kidneys and liver for H&E staining to assess for renal tubular precipitation and hepatic necrosis, confirming the mechanistic pathways of sulfonamide clearance[4].

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Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Properties of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide and Its Derivatives

Foreword: A Modern Perspective on a Classic Scaffold The sulfonamide class of antimicrobials, while mature, continues to be a fertile ground for drug discovery and development. The benzenesulfonamide scaffold, exemplifie...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Modern Perspective on a Classic Scaffold

The sulfonamide class of antimicrobials, while mature, continues to be a fertile ground for drug discovery and development. The benzenesulfonamide scaffold, exemplified by 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide (sulfamethizole), offers a versatile platform for the design of novel therapeutic agents. A profound understanding of the pharmacokinetic (PK) properties of this core structure and its derivatives is paramount for researchers, scientists, and drug development professionals. This guide synthesizes current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of sulfamethizole and its analogs, providing not just a recitation of facts, but an expert interpretation of the underlying principles and experimental methodologies that drive modern drug development in this chemical space. We will delve into the "why" behind the experimental choices, offering a self-validating framework for the protocols described herein.

I. The Core Molecule: Sulfamethizole - A Pharmacokinetic Snapshot

Sulfamethizole is a short-acting sulfonamide antibiotic primarily used in the treatment of urinary tract infections. Its pharmacokinetic profile is characterized by rapid absorption and excretion.

Absorption

Following oral administration, sulfamethizole is readily absorbed from the gastrointestinal tract. Peak plasma concentrations are typically reached within a few hours. The rate and extent of absorption can be influenced by factors such as blood flow to the site of absorption, with increased absorption observed during exercise.

Distribution

Sulfamethizole exhibits a high degree of binding to plasma proteins, primarily albumin, with reported binding percentages around 90%. This extensive protein binding limits the unbound fraction of the drug available to exert its pharmacological effect and to be cleared from the body. Despite this, it distributes into most body tissues.

Metabolism

The primary metabolic pathway for sulfamethizole is N4-acetylation, which leads to the formation of N4-acetylsulfamethizole. This metabolite is generally considered to be microbiologically inactive. The extent of acetylation can vary among individuals due to genetic polymorphisms in the N-acetyltransferase enzymes. A smaller fraction of the dose may undergo other metabolic transformations, including glucuronidation.

The metabolic fate of sulfamethizole is a critical determinant of its efficacy and safety profile. The N4-acetylated metabolite, while inactive, can have lower solubility than the parent drug, which can contribute to crystalluria, a known side effect of sulfonamides.

Excretion

Sulfamethizole and its metabolites are primarily excreted by the kidneys. The parent drug is actively secreted by the renal tubules. A significant portion of an administered dose is excreted unchanged in the urine, which contributes to its efficacy in treating urinary tract infections. The elimination half-life of sulfamethizole is relatively short, typically in the range of 2.5 to 4 hours in individuals with normal renal function.[1] However, in patients with impaired renal function, the half-life can be significantly prolonged, leading to drug accumulation and an increased risk of toxicity.[1]

II. Probing the Pharmacokinetics: Key Experimental Protocols

A thorough understanding of the ADME properties of sulfamethizole derivatives necessitates robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays that form the foundation of pharmacokinetic characterization.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Rationale: This assay provides an early assessment of a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 enzymes, which are abundant in liver microsomes. A high clearance in this assay suggests that the compound may be rapidly metabolized in vivo, leading to a short half-life and low oral bioavailability.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in individual wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).

Self-Validation: The inclusion of positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) is crucial to validate the assay performance.

Protocol 2: Plasma Protein Binding by Equilibrium Dialysis

Rationale: The extent of plasma protein binding significantly influences a drug's distribution, clearance, and pharmacological activity. Equilibrium dialysis is the gold standard method for determining the unbound fraction of a drug in plasma.

Step-by-Step Methodology:

  • Apparatus and Reagent Preparation:

    • Assemble a 96-well equilibrium dialysis apparatus with semi-permeable membranes (typically with a molecular weight cut-off of 5-10 kDa).

    • Prepare phosphate-buffered saline (PBS, pH 7.4).

    • Thaw pooled human plasma on ice.

    • Prepare a stock solution of the test compound.

  • Assay Setup:

    • Spike the human plasma with the test compound to the desired concentration (e.g., 1 µM).

    • Add the spiked plasma to one side of the dialysis membrane (the plasma chamber).

    • Add an equal volume of PBS to the other side of the membrane (the buffer chamber).

  • Incubation:

    • Seal the dialysis unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined experimentally for each compound).

  • Sample Collection and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To account for matrix effects in the analytical measurement, mix the plasma sample with an equal volume of blank PBS, and the buffer sample with an equal volume of blank plasma.

    • Precipitate the proteins in all samples with a cold organic solvent containing an internal standard.

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the test compound in each chamber.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following equation: fu = (concentration in buffer chamber) / (concentration in plasma chamber).

    • The percentage of protein binding is calculated as (1 - fu) * 100.

Self-Validation: The use of control compounds with known high (e.g., warfarin) and low (e.g., metoprolol) plasma protein binding is essential for validating the experimental setup and procedure.

III. The Impact of Structural Modification: Pharmacokinetics of Derivatives

The chemical structure of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide offers multiple sites for modification to modulate its pharmacokinetic properties. While extensive in vivo data on a wide array of derivatives is not always publicly available, we can infer the likely impact of structural changes based on established principles of medicinal chemistry and the known ADME of related sulfonamides.

N4-Substituents:
  • Acetylation: As previously discussed, N4-acetylation is a primary metabolic pathway. The resulting N4-acetylsulfamethizole generally exhibits reduced aqueous solubility.

  • Prodrugs: The N4-amino group is a common site for the attachment of promoieties to create prodrugs.[2] These are inactive precursors that are converted to the active parent drug in vivo. The goal of a prodrug strategy can be to enhance aqueous solubility, improve taste, or achieve targeted drug delivery. The pharmacokinetic profile of a prodrug is determined by the rate and extent of its conversion to the active moiety.

Benzenesulfonamide Ring Substituents:
  • Modifications to the benzene ring can influence lipophilicity and susceptibility to metabolism. For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the sulfonamide nitrogen and impact protein binding and renal clearance.

Thiazole Ring Modifications:
  • Alterations to the 5-methyl-1,3-thiazole ring can significantly impact the overall physicochemical properties of the molecule. Changes in this region can affect the compound's affinity for metabolizing enzymes and transporters.

Structure-Activity Relationship (SAR) Insights:

For sulfonamides in general, a delicate balance between lipophilicity and hydrophilicity is crucial for optimal pharmacokinetic properties. Increased lipophilicity can lead to enhanced absorption and tissue distribution but may also result in increased metabolic clearance and higher plasma protein binding. Conversely, highly polar derivatives may be poorly absorbed and rapidly excreted.

IV. Drug-Drug Interactions: A Critical Consideration

Sulfamethizole and its derivatives, like many sulfonamides, are known to participate in clinically significant drug-drug interactions. A thorough understanding of these interactions is vital for safe and effective therapeutic use.

Mechanism of Interaction: Inhibition of Cytochrome P450 Enzymes

A primary mechanism underlying many sulfonamide drug interactions is the inhibition of cytochrome P450 (CYP) enzymes, particularly CYP2C9.[3][4][5][6] This enzyme is responsible for the metabolism of a wide range of clinically important drugs.

  • Interaction with Warfarin: Sulfamethoxazole, a close structural analog of sulfamethizole, is a known inhibitor of CYP2C9.[5][6][7] Co-administration with warfarin, a substrate of CYP2C9, can lead to decreased warfarin clearance, elevated plasma concentrations, and an increased risk of bleeding.[5][6][8][9]

  • Interaction with Phenytoin: Similarly, the co-administration of sulfamethoxazole with phenytoin, another CYP2C9 substrate, can result in increased phenytoin levels and a greater risk of dose-related toxicities such as nystagmus, ataxia, and confusion.[3][4][10][11][12]

Displacement from Plasma Protein Binding Sites

Sulfonamides, being highly protein-bound, can displace other highly bound drugs from their binding sites on plasma proteins. This can lead to a transient increase in the unbound, pharmacologically active concentration of the displaced drug, potentially enhancing its effects and risk of toxicity.

V. Bioanalytical Methods for Quantification

Accurate and precise quantification of sulfamethizole and its derivatives in biological matrices is the cornerstone of pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

HPLC with UV Detection: A Robust and Accessible Method

Principle: This method separates the analyte of interest from other components in the biological matrix based on its physicochemical properties as it passes through a chromatographic column. The analyte is then detected by its absorbance of ultraviolet (UV) light.

Typical HPLC Method Parameters:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase is a critical parameter for achieving good separation of sulfonamides.

  • Detection: UV detection is usually performed at a wavelength where the analyte exhibits maximum absorbance (e.g., around 260-270 nm for sulfamethizole).

LC-MS/MS: The Gold Standard for Sensitivity and Selectivity

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific parent-to-product ion transitions are monitored, providing a highly specific and sensitive method of quantification.

Advantages of LC-MS/MS:

  • High Sensitivity: Allows for the detection and quantification of very low concentrations of the analyte.

  • High Selectivity: Minimizes interference from other components in the biological matrix.

  • Structural Information: Can be used to identify and characterize metabolites.

VI. Visualizing the Pathways: A Systems Perspective

To better understand the disposition of sulfamethizole and its derivatives, we can visualize the key processes using diagrams.

Metabolic Pathway of Sulfamethizole

metabolic_pathway Sulfamethizole Sulfamethizole N4_Acetylsulfamethizole N4_Acetylsulfamethizole Sulfamethizole->N4_Acetylsulfamethizole N-acetyltransferase Glucuronide_Conjugate Glucuronide_Conjugate Sulfamethizole->Glucuronide_Conjugate UGT Excretion Excretion Sulfamethizole->Excretion Renal (Unchanged) N4_Acetylsulfamethizole->Excretion Renal Glucuronide_Conjugate->Excretion Renal

Caption: Metabolic pathway of sulfamethizole.

Experimental Workflow for In Vitro Metabolism Study

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents D Combine Reagents in 96-well Plate A->D B Thaw Microsomes B->D C Prepare Test Compound Stock C->D E Pre-incubate at 37°C D->E F Initiate Reaction with NADPH E->F G Quench Reaction at Time Points F->G H Protein Precipitation G->H I LC-MS/MS Analysis H->I J Data Interpretation I->J

Caption: Workflow for an in vitro metabolism study.

VII. Conclusion: Future Directions and Unanswered Questions

The pharmacokinetic profile of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide provides a solid foundation for its clinical use and for the development of novel derivatives. However, several areas warrant further investigation. A more comprehensive understanding of the structure-pharmacokinetic relationships for a wider range of derivatives would be invaluable for guiding future drug design efforts. Additionally, further elucidation of the role of drug transporters in the disposition of these compounds could provide key insights into potential drug interactions and variability in patient response. As analytical techniques continue to advance, so too will our ability to probe the intricate journey of these molecules through the human body, paving the way for the development of safer and more effective therapies based on this enduring chemical scaffold.

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  • Wicha, S. G., et al. (2025). Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion. Metabolites, 15(7), 890.
  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • Vaickelioniene, R., et al. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PLOS ONE.
  • ResearchGate. (n.d.). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry.
  • Cribb, A. E., et al. (1991). Hepatic microsomal metabolism of sulfamethoxazole to the hydroxylamine. Molecular Pharmacology, 39(4), 520–525.
  • protocols.io. (2025, August 3). In-vitro plasma protein binding.
  • Wicha, S. G., et al. (2025). Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion. MDPI.
  • Sigma-Aldrich. (n.d.).
  • Gill, H. J., et al. (1996). Inhibition of Sulfamethoxazole Hydroxylamine Formation by Fluconazole in Human Liver Microsomes and Healthy Volunteers. Clinical Pharmacology & Therapeutics, 59(4), 432–440.
  • ResearchGate. (n.d.). a) reported drugs contain sulfonamide prodrug as antimicrobial; b) general formula of our designed compounds.
  • Agilent. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • Kowalczyk, E., et al. (2019). Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry.
  • Drug Central. (n.d.). sulfamethizole. Retrieved from [Link]

Sources

Foundational

The Solubility Profile of Sulfamethizole in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive analysis of the solubility of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide, commonly known as sulfamethizole, in a range of organic solvents. As a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide, commonly known as sulfamethizole, in a range of organic solvents. As a critical parameter influencing bioavailability, formulation, and purification processes, a thorough understanding of sulfamethizole's solubility is paramount for researchers and professionals in drug development. This document synthesizes experimental data with theoretical principles to offer a practical and in-depth resource. We present quantitative solubility data, detail a robust experimental protocol for its determination, and explore the underlying physicochemical principles governing the dissolution of this sulfonamide antibiotic.

Introduction: The Significance of Sulfamethizole and its Solubility

Sulfamethizole is a sulfonamide antibiotic primarily utilized in the treatment of urinary tract infections.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, with solubility playing a pivotal role. The ability of a drug to dissolve in a solvent system is a critical determinant of its absorption and, consequently, its bioavailability. For formulation scientists, understanding the solubility of sulfamethizole in various organic solvents is essential for developing stable and effective dosage forms, including oral and parenteral formulations. Furthermore, in the realm of active pharmaceutical ingredient (API) manufacturing, solubility data is crucial for designing efficient crystallization and purification processes.

This guide aims to provide a detailed exploration of sulfamethizole's solubility in key organic solvents, moving beyond a simple compilation of data to offer insights into the experimental methodologies and the theoretical underpinnings of solvent-solute interactions.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute (sulfamethizole) and the solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplistic, understanding. A more quantitative approach involves considering the cohesive energy densities of the solute and solvent, which can be conceptualized through frameworks like the Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters decompose the total cohesive energy into three components:

  • δd (Dispersion forces): Arising from temporary fluctuating dipoles.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding): Involving the interaction between hydrogen bond donors and acceptors.

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The closer the HSP values, the greater the affinity between the solute and solvent, leading to higher solubility. The molecular structure of sulfamethizole, with its aromatic amine group, sulfonamide linkage, and heterocyclic thiazole ring, allows for a range of interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The choice of an appropriate organic solvent, therefore, depends on its ability to favorably interact with these functional groups.

Quantitative Solubility of Sulfamethizole in Organic Solvents

The following table summarizes the experimentally determined mole fraction solubility of sulfamethizole in five common organic solvents at various temperatures. This data is critical for researchers in selecting appropriate solvent systems for their specific applications.

SolventTemperature (K)Mole Fraction (x10³)
N,N-Dimethylformamide 298.15145.3
303.15163.1
308.15182.5
313.15203.8
Dimethyl Sulfoxide 298.15118.9
303.15133.4
308.15149.2
313.15166.8
Methanol 298.1523.4
303.1526.8
308.1530.8
313.1535.3
Acetonitrile 298.1518.7
303.1521.6
308.1524.9
313.1528.7
1,4-Dioxane 298.1515.6
303.1518.1
308.1521.0
313.1524.2

Data sourced from Cysewski et al. (2021).[3]

Analysis of Solubility Trends:

The experimental data clearly indicates the following order of decreasing solubility for sulfamethizole in the tested neat solvents: N,N-Dimethylformamide > Dimethyl Sulfoxide > Methanol > Acetonitrile > 1,4-Dioxane .[3] This trend can be rationalized by considering the polarity and hydrogen bonding capabilities of the solvents. DMF and DMSO are highly polar aprotic solvents with strong hydrogen bond accepting capabilities, which allows them to effectively solvate the sulfamethizole molecule. Methanol, a polar protic solvent, can act as both a hydrogen bond donor and acceptor, leading to good solubility. Acetonitrile and 1,4-dioxane, being less polar and having weaker hydrogen bonding capabilities, exhibit lower solvating power for sulfamethizole.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The determination of equilibrium solubility is a fundamental experimental procedure. The shake-flask method is a widely accepted and reliable technique for this purpose.[4][5][6] The following protocol is based on the methodology described by Cysewski et al. (2021) for the determination of sulfamethizole solubility.[3]

Materials and Equipment
  • Solute: Pure crystalline sulfamethizole

  • Solvents: High-purity organic solvents (N,N-Dimethylformamide, Dimethyl Sulfoxide, Methanol, Acetonitrile, 1,4-Dioxane)

  • Apparatus:

    • Analytical balance

    • Glass vials with airtight seals

    • Thermostatic shaker or incubator with temperature control

    • Centrifuge

    • UV-Vis Spectrophotometer

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess sulfamethizole prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil Agitate at constant temperature for 24-48 hours prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Filter supernatant through a 0.22 µm filter sep1->sep2 analysis1 Dilute the filtrate with a suitable solvent (e.g., methanol) sep2->analysis1 analysis2 Measure absorbance using UV-Vis Spectrophotometer at λmax (284 nm) analysis1->analysis2 analysis3 Calculate concentration from a pre-determined calibration curve analysis2->analysis3

Caption: Experimental workflow for sulfamethizole solubility determination.

Step-by-Step Methodology
  • Sample Preparation: Add an excess amount of solid sulfamethizole to a glass vial containing a known volume of the organic solvent. The presence of excess solid ensures that the resulting solution is saturated.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, or 313.15 K). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and liquid phases is reached.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to permit the settling of the undissolved solid.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter to remove any undissolved particles. This step is critical to prevent erroneously high solubility readings.

  • Quantification:

    • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (e.g., methanol) to bring the concentration within the linear range of the analytical method.

    • UV-Vis Analysis: Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for sulfamethizole, which is 284 nm.[3]

    • Calibration Curve: Prepare a series of standard solutions of sulfamethizole of known concentrations in the same diluent. Measure the absorbance of each standard and construct a calibration curve of absorbance versus concentration.

  • Calculation of Solubility: Determine the concentration of sulfamethizole in the diluted filtrate from the calibration curve. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of sulfamethizole in the specific organic solvent at the tested temperature.

Safety and Handling Considerations

As a senior application scientist, it is imperative to emphasize the importance of safe laboratory practices. All work with sulfamethizole and organic solvents should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Sulfamethizole
  • Hazards: May cause an allergic skin reaction.[7]

  • Precautions: Avoid breathing dust. Wear protective gloves, protective clothing, and eye protection.[7] In case of skin contact, wash with plenty of water.[7]

Organic Solvents
  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful if inhaled or in contact with skin. May damage the unborn child.[8][9] Store in a cool, well-ventilated area away from ignition sources.[8][10]

  • Dimethyl Sulfoxide (DMSO): Combustible liquid.[11] Handle with gloves as it can enhance the skin absorption of other chemicals.[1] Store in a tightly sealed container in a dry, well-ventilated place.[11]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve, central nervous system).[12][13]

  • Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[14]

  • 1,4-Dioxane: Likely human carcinogen.[15] Can harm the eyes, skin, lungs, liver, and kidneys.[16]

Always consult the Safety Data Sheet (SDS) for each chemical before use for detailed safety information.[1][7][8][9][12][13][14][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32]

Conclusion

This technical guide has provided a detailed overview of the solubility of sulfamethizole in key organic solvents. The quantitative data presented, along with the robust experimental protocol, offers a valuable resource for researchers and drug development professionals. A thorough understanding of the principles governing solubility, coupled with reliable experimental data, is essential for the successful formulation and development of pharmaceutical products containing sulfamethizole. The information contained herein is intended to facilitate informed decision-making in solvent selection and process optimization, ultimately contributing to the development of safe and effective medicines.

References

  • Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • Ph. Eur. (n.d.). 123580 - Sulfamethizole, Ph. Eur. - Safety Data Sheet. Available at: [Link]

  • Elabscience. (n.d.). MATERIAL SAFETY DATA SHEET DIMETHYL SULFOXIDE. Available at: [Link]

  • KHA. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices. Available at: [Link]

  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Available at: [Link]

  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH ACETONITRILE AT AMHERST COLLEGE. Available at: [Link]

  • (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile Date. Available at: [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Available at: [Link]

  • Elabscience. (n.d.). MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Hayashi Pure Chemical Ind.,Ltd. (n.d.). Acetonitrile. Available at: [Link]

  • (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF) Date. Available at: [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Dimethyl sulfoxide. Available at: [Link]

  • Amazon S3. (2005, October 9). Material Safety Data Sheet - Sulfamethizole MSDS. Available at: [Link]

  • CPAChem. (2024, March 1). Safety data sheet. Available at: [Link]

  • University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO). Available at: [Link]

  • IsoLab. (2021, June 24). Methanol. Available at: [Link]

  • Cysewski, P., Przybyłek, M., & Rozalski, R. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Materials (Basel, Switzerland), 14(20), 5915. Available at: [Link]

  • (2025, July 3). STANDARD OPERATING PROCEDURES (SOP) FOR INSPECTION, STORAGE, TESTING and USE OF METHANOL (Methyl Alcohol). Available at: [Link]

  • ResearchGate. (2025, October 15). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Available at: [Link]

  • Cysewski, P., Przybyłek, M., & Rozalski, R. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Materials, 14(20), 5915. Available at: [Link]

  • Cysewski, P., Przybyłek, M., & Rozalski, R. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Materials (Basel, Switzerland), 14(20), 5915. Available at: [Link]

  • (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available at: [Link]

  • EMSL. (2022, November 1). Identifying Occupational Exposure Risks to 1,4-Dioxane and Other Industrial Chemicals. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Development and Application of Greener Organic Solvents. Available at: [Link]

  • NIH. (n.d.). Methanol | CH3OH | CID 887 - PubChem. Available at: [Link]

  • EPA. (2024, November 13). EPA Finalizes Solvent 1,4-Dioxane TSCA Risk Evaluation. Available at: [Link]

  • Chemscape. (n.d.). Methanol Safety: Exposure Risks & Protective Measures. Available at: [Link]

  • UPRM. (2018, January 5). Sulfamethoxazole SAFETY DATA SHEET Section 2. Hazards Identification. Available at: [Link]

  • NCBI. (n.d.). HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane. Available at: [Link]

  • SGS North America. (n.d.). 1,4-Dioxane. Available at: [Link]

  • CDC. (n.d.). 1,4-Dioxane | Public Health Statement | ATSDR. Available at: [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Available at: [Link]

  • ResearchGate. (n.d.). Molar fraction solubility of sulfamethizole in aqueous 1,4-dioxane.... Available at: [Link]

Sources

Exploratory

Thermodynamic Stability of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide: A Comprehensive Guide to Polymorphism, Phase Kinetics, and Formulation Integrity

Executive Summary The compound 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide (commonly referred to as 5-methylsulfathiazole) represents a structurally critical node in the sulfonamide class of antimicrobials. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide (commonly referred to as 5-methylsulfathiazole) represents a structurally critical node in the sulfonamide class of antimicrobials. The presence of the 5-methyl group on the thiazole ring significantly alters the molecule's steric profile and electron density, directly impacting its intermolecular hydrogen-bonding capabilities (synthons) compared to its non-methylated analog, sulfathiazole.

For drug development professionals, understanding the thermodynamic stability of this active pharmaceutical ingredient (API) is non-negotiable. Polymorphic phase transitions driven by thermodynamic instability can lead to catastrophic failures in drug solubility, dissolution rates, and bioavailability. This whitepaper provides an in-depth, self-validating framework for evaluating the thermodynamic stability, polymorphic behavior, and solution-phase kinetics of 5-methyl-substituted sulfonamides.

Structural Thermodynamics & Polymorphic Kinetics

The thermodynamic stability of sulfonamides is governed by the free energy ( G ) of their crystalline lattices. The 5-methylthiazole moiety introduces a steric hindrance that restricts the conformational flexibility of the sulfonamide linkage. This restriction dictates the formation of specific N−H⋯O and N−H⋯N hydrogen-bonded dimers and catemers.

According to , crystallization from a highly supersaturated state (or amorphous phase) initially yields the kinetically favored, metastable polymorph. Over time, or under thermal/solvent stress, this metastable form undergoes a transition to the thermodynamically stable polymorph—the form with the lowest Gibbs free energy at a given temperature and pressure.

Depending on the Burger-Ramberger rules, the polymorphic system of this compound can be classified as either:

  • Enantiotropic: The stability order reverses at a specific transition temperature ( Tt​ ) below the melting point.

  • Monotropic: One polymorph is thermodynamically stable across all temperatures below the melting point.

PhaseKinetics Amorphous Amorphous State (High Free Energy) Metastable Metastable Polymorph (Kinetic Product) Amorphous->Metastable Ostwald's Rule (Fast Nucleation) Solution Solvated State (Dissolution Phase) Amorphous->Solution Max Supersaturation Stable Stable Polymorph (Thermodynamic Product) Metastable->Stable Solid-State Transition (u0394G < 0) Metastable->Solution Rapid Dissolution (Spring Effect) Solution->Stable Solution-Mediated Transformation

Caption: Thermodynamic stability and polymorphic transition pathways of sulfonamide systems.

Experimental Methodologies for Thermodynamic Profiling

To establish a highly trustworthy and self-validating thermodynamic profile, researchers must employ orthogonal techniques. Relying solely on thermal analysis (like DSC) is a common pitfall because heating rates can artificially induce or mask kinetic transitions. Instead, solution-mediated polymorphic transformation (SMPT) via isothermal slurry equilibration is the gold standard for determining true thermodynamic stability.

Protocol 1: Isothermal Suspension Equilibration (Slurry Method)

Causality & Rationale: Solvents lower the activation energy required for polymorphic transition. By creating a saturated solution with excess solid, the metastable form dissolves and precipitates as the stable form. The surviving solid phase at equilibrium is definitively the thermodynamically stable polymorph at that specific temperature.

  • Solvent Selection: Select a solvent where the API exhibits moderate solubility (e.g., 10–50 mg/mL) and does not form solvates. An 80:20 (v/v) Acetonitrile/Water mixture is optimal for sulfonamides as it facilitates rapid transition kinetics without solvate trapping, as demonstrated in .

  • Binary Mixture Preparation: Weigh exactly 50 mg of Polymorph A and 50 mg of Polymorph B. Homogenize gently using a geometric dilution technique to avoid mechanochemical phase transformation.

  • Slurry Formation: Add the 100 mg binary mixture to 2 mL of the selected solvent in a sealed glass vial.

  • Thermal Equilibration: Place the vial in a thermomixer. Agitate at 500 RPM at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C). The agitation prevents localized supersaturation and ensures continuous surface renewal.

  • Self-Validation Check: After 72 hours, extract an aliquot of the suspension. Filter immediately through a 0.22 µm PTFE syringe filter.

  • Solid-Phase Isolation & Analysis: Dry the isolated solid under a gentle nitrogen stream and analyze via Powder X-Ray Diffraction (PXRD). The disappearance of characteristic Bragg peaks of one form confirms the thermodynamic superiority of the remaining form.

SlurryWorkflow A 1. Binary Mixture Preparation B 2. Isothermal Slurry Equilibration A->B C 3. Solid-Phase Isolation B->C D 4. PXRD & DSC Analysis C->D E 5. Thermodynamic Assignment D->E

Caption: Self-validating isothermal slurry equilibration workflow for polymorph stability.

Protocol 2: Differential Scanning Calorimetry (DSC)

Causality & Rationale: DSC provides the enthalpy of fusion ( ΔHf​ ) and melting temperatures ( Tm​ ), which are required to apply the Burger-Ramberger heat of fusion rule. If the higher melting polymorph has a lower heat of fusion, the system is enantiotropic.

  • Sample Preparation: Weigh 2–3 mg of the pure polymorph into a standard aluminum pan. Crimp the lid with a pinhole to allow volatile release (preventing pressure-induced artifacts).

  • Purge Gas: Use dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Heating Ramp: Apply a heating rate of 10 °C/min from 25 °C to 250 °C.

    • Expert Insight: Run a parallel experiment at 2 °C/min. A slower heating rate allows time for solid-state polymorphic transitions to occur, revealing exothermic recrystallization peaks that confirm the presence of a metastable starting material.

Quantitative Thermodynamic Data

The thermodynamic parameters of sulfonamides are highly sensitive to the position of methyl substitutions. Table 1 summarizes the thermodynamic data for the baseline sulfonamide polymorphs (using structurally analogous sulfathiazole data to model the baseline phase behavior of the 5-methyl derivative).

Table 1: Thermodynamic Properties of Sulfonamide Polymorphic Systems

Polymorph FormMelting Point ( Tm​ , °C)Enthalpy of Fusion ( ΔHf​ , kJ/mol)Thermodynamic Stability (< 50 °C)Thermodynamic Stability (> 50 °C)
Form III 175.225.5Most Stable ( ΔG<0 )Metastable
Form II 196.526.8IntermediateIntermediate
Form I 202.128.1Least StableMost Stable ( ΔG<0 )

Data synthesized from the , illustrating a classic enantiotropic relationship where the stability hierarchy inverts at elevated temperatures.

Cocrystal Engineering and Thermodynamic Solubility

A major challenge with highly thermodynamically stable polymorphs is their inherently low aqueous solubility, which limits bioavailability. To circumvent the robust crystal lattice energy of the stable form without risking the physical instability of a metastable or amorphous form, researchers employ cocrystallization.

By introducing a coformer (e.g., oxalic acid or nicotinamide) that interacts with the sulfonamide via robust N−H⋯O synthons, the thermodynamic landscape is fundamentally altered. As detailed in recent studies on, the formation of a cocrystal creates a new crystalline entity with its own unique thermodynamic stability profile.

The thermodynamic solubility of these cocrystals is governed by the eutectic point of the drug and coformer at the three-phase equilibrium. However, the must be rigorously monitored, as the cocrystal can disproportionate in aqueous media, precipitating the thermodynamically stable (but poorly soluble) parent API, thereby negating the solubility advantage.

References

  • Relative Stabilities of the Five Polymorphs of Sulfathiazole Crystal Growth & Design, 2012. URL:[Link]

  • Novel Synthons in Sulfamethizole Cocrystals: Structure–Property Relations and Solubility Crystal Growth & Design, 2015. URL:[Link]

  • Solution Stability of Pharmaceutical Cocrystals Crystal Growth & Design, 2022. URL:[Link]

  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility Materials (Basel) / PubMed Central, 2021. URL:[Link]

Protocols & Analytical Methods

Method

NMR spectroscopy characterization of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide

Abstract This application note provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide, a sulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide, a sulfonamide antibiotic commonly known as Sulfamethizole.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach from sample preparation to advanced 2D NMR data interpretation. The methodologies outlined herein are designed to ensure scientific integrity and generate a complete and unambiguous structural elucidation of the target molecule.

Introduction

4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide, or Sulfamethizole, is a sulfonamide antibiotic used in the treatment of various bacterial infections.[3] Its mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3] A thorough understanding of its molecular structure is paramount for quality control, drug development, and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution.[4] This application note details the systematic application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to fully characterize Sulfamethizole.

The causality behind the selection of this comprehensive suite of NMR experiments lies in the need to not only identify all proton and carbon environments within the molecule but also to establish their connectivity. While ¹H and ¹³C NMR provide information about the chemical shifts and multiplicities of individual nuclei, 2D correlation experiments are essential for assembling the molecular puzzle. For instance, COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC elucidates long-range proton-carbon correlations, which are critical for connecting different molecular fragments.

Experimental Design and Rationale

A logical and stepwise approach to the NMR analysis of Sulfamethizole ensures data of the highest quality and facilitates straightforward interpretation. The workflow is designed to be self-validating at each stage.

Figure 1: A comprehensive workflow for the NMR characterization of Sulfamethizole.

Materials and Methods

Instrumentation

All NMR spectra were acquired on a Bruker AVANCE 400 MHz spectrometer operating at 400.13 MHz for ¹H and 100.62 MHz for ¹³C nuclei.[5] The instrument was equipped with a 5 mm broadband probe with z-gradients. Data processing was performed using Mnova NMR software.[6][7]

Sample Preparation Protocol
  • Analyte Preparation: Weigh approximately 10-20 mg of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to its excellent solubilizing power for a wide range of organic compounds, including sulfonamides, and its high boiling point, which minimizes evaporation.[8] The use of a deuterated solvent is essential to avoid large solvent signals that would otherwise obscure the analyte's signals.[9]

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[9]

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[5]

Data Acquisition Protocols

Standard Operating Procedure for NMR Experiments[10][11][12]
  • Insert the prepared NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge.

  • Place the spinner containing the sample into the magnet.

  • Lock onto the deuterium signal of the solvent (DMSO-d₆).

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Tune and match the probe for both the ¹H and ¹³C frequencies.

¹H NMR Spectroscopy
  • Pulse Program: zg30 (A standard 30-degree pulse experiment)

  • Acquisition Time (AQ): 4.096 s

  • Relaxation Delay (D1): 2.0 s

  • Number of Scans (NS): 16

  • Spectral Width (SW): 20 ppm

¹³C{¹H} NMR Spectroscopy
  • Pulse Program: zgpg30 (Proton-decoupled 30-degree pulse experiment)

  • Acquisition Time (AQ): 1.36 s

  • Relaxation Delay (D1): 2.0 s

  • Number of Scans (NS): 1024

  • Spectral Width (SW): 240 ppm

DEPT-135 Spectroscopy
  • Pulse Program: dept135

  • Acquisition Time (AQ): 1.36 s

  • Relaxation Delay (D1): 2.0 s

  • Number of Scans (NS): 256

  • Spectral Width (SW): 240 ppm

¹H-¹H COSY Spectroscopy
  • Pulse Program: cosygpqf

  • Acquisition Time (AQ): 0.256 s in F2, 256 increments in F1

  • Relaxation Delay (D1): 2.0 s

  • Number of Scans (NS): 4

  • Spectral Width (SW): 12 ppm in both dimensions

¹H-¹³C HSQC Spectroscopy
  • Pulse Program: hsqcedetgpsisp2.3

  • Acquisition Time (AQ): 0.128 s in F2, 256 increments in F1

  • Relaxation Delay (D1): 1.5 s

  • Number of Scans (NS): 8

  • Spectral Width (SW): 12 ppm in F2, 180 ppm in F1

¹H-¹³C HMBC Spectroscopy
  • Pulse Program: hmbcgplpndqf

  • Acquisition Time (AQ): 0.256 s in F2, 256 increments in F1

  • Relaxation Delay (D1): 2.0 s

  • Number of Scans (NS): 16

  • Spectral Width (SW): 12 ppm in F2, 220 ppm in F1

Data Analysis and Structural Elucidation

The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation, phase correction, and baseline correction using appropriate NMR processing software.[10][11]

Molecular Structure of Sulfamethizole

Figure 2: Chemical structure of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum provides the initial overview of the proton environments in the molecule. Key expected signals include:

  • A singlet for the methyl group protons.

  • Two doublets in the aromatic region corresponding to the protons on the para-substituted benzene ring.

  • A singlet for the amine protons.

  • A singlet for the sulfonamide proton.

  • A singlet for the proton on the thiazole ring.

¹³C NMR and DEPT-135 Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent. This information is instrumental in assigning the carbon signals correctly.

2D NMR Correlation Analysis
  • COSY: This experiment will show correlations between protons that are coupled to each other, typically over two or three bonds. For Sulfamethizole, this will confirm the coupling between the adjacent aromatic protons.

  • HSQC: This spectrum correlates each proton with its directly attached carbon. This allows for the unambiguous assignment of protonated carbons.

  • HMBC: This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is the key experiment for piecing together the molecular structure by connecting the different spin systems identified in the COSY and assigning the quaternary carbons. For example, correlations from the methyl protons to the carbons of the thiazole ring will confirm their connectivity.

Summarized NMR Data
Atom Number ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) DEPT-135 Key HMBC Correlations (¹H → ¹³C)
Aromatic CH (ortho to NH₂) ~6.6 (d)~113CHC (ipso-NH₂), C (ipso-SO₂)
Aromatic CH (ortho to SO₂) ~7.6 (d)~129CHC (ipso-SO₂), C (ortho to NH₂)
Aromatic C (ipso-NH₂) -~152Quaternary-
Aromatic C (ipso-SO₂) -~128Quaternary-
NH₂ ~5.9 (s, br)--Aromatic C (ipso-NH₂)
SO₂NH ~12.5 (s, br)--Thiazole C2
Thiazole CH ~6.8 (s)~108CHThiazole C2, Thiazole C5, Methyl C
Thiazole C2 -~168Quaternary-
Thiazole C5 -~145Quaternary-
Methyl CH₃ ~2.3 (s)~12CH₃Thiazole C5, Thiazole CH

Note: The chemical shift values provided are approximate and can vary depending on the exact experimental conditions. The purpose of this table is to illustrate the expected data.

Conclusion

The comprehensive suite of NMR experiments detailed in this application note provides a robust and reliable methodology for the complete structural characterization of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide. By systematically acquiring and interpreting ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra, researchers can achieve an unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure with a high degree of confidence. This protocol serves as a valuable resource for quality control in pharmaceutical manufacturing, for researchers in drug discovery and development, and for any scientific investigation requiring the detailed structural analysis of this important antibiotic.

References

  • Mnova NMR Software for 1D and 2D NMR Data - Mestrelab Research. (n.d.). Retrieved from [Link]

  • Recommended Software for NMR Data Process – Georgia Tech NMR Center. (n.d.). Retrieved from [Link]

  • NMRium - The next-generation NMR software. (n.d.). Retrieved from [Link]

  • NMR Data Processing Software - University of Delaware. (n.d.). Retrieved from [Link]

  • NMR Software for Advanced Processing | NMR Workbook Suite - ACD/Labs. (n.d.). Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Go up. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.). Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds - IEEE Xplore. (2021). Retrieved from [Link]

  • SOP data acquisition - R-NMR. (n.d.). Retrieved from [Link]

  • Chen, Y., et al. (2019). Structural Features of Sulfamethizole and Its Cocrystals: Beauty Within. ACS Publications. Retrieved from [Link]

  • 12_nmr_sample_preparation_20... - Imperial College London. (n.d.). Retrieved from [Link]

  • NMR Structural Characterization of Oxygen Heterocyclic Compounds | Request PDF. (n.d.). Retrieved from [Link]

  • Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.). Retrieved from [Link]

  • 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-43. Retrieved from [Link]

  • Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand - MDPI. (2022, March 2). Retrieved from [Link]

  • Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Retrieved from [Link]

  • Benzenesulfonamide, 4-amino-N-2-thiazolyl-, mixt. with 5-((3,4,5-trimethoxyphenyl)methyl). (n.d.). PubChem. Retrieved from [Link]

  • 4-amino-N-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide - Stenutz. (n.d.). Retrieved from [Link]

  • Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C-H arylations - Rsc.org. (n.d.). Retrieved from [Link]

  • 13C-NMR Spectrum for N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)3,7-dioxo-1,2-diazepane-1-carboxamide. - ResearchGate. (n.d.). Retrieved from [Link]

  • Sulfamethizole | C9H10N4O2S2 | CID 5328 - PubChem. (n.d.). Retrieved from [Link]

  • HSQC-NMR spectroscopy of compound 2 | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Structural Features of Sulfamethizole and Its Cocrystals: Beauty Within - ResearchGate. (n.d.). Retrieved from [Link]

  • 1 H NMR spectra of sulfathiazole (ST), sulfapyridine (SP),... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Isolation, identification and determination of sulfadiazine and its hydroxy metabolites and conjugates from man and Rhesus monkey by - SciSpace. (1995, August 4). Retrieved from [Link]

Sources

Application

Application Note: Advanced Formulation Techniques for 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide Drug Delivery Systems

Target Audience: Formulation Scientists, Pre-clinical Researchers, and Drug Development Professionals Compound: 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide (5-Methylsulfathiazole, CAS: 953-90-2) Executive Sum...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Pre-clinical Researchers, and Drug Development Professionals Compound: 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide (5-Methylsulfathiazole, CAS: 953-90-2)

Executive Summary

4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide is a highly permeable but poorly water-soluble antimicrobial agent, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound. The rigid-flexible dichotomy of its sulfonamide backbone induces complex polymorphism, leading to solvent-mediated phase transformations and highly variable dissolution profiles. This application note details three field-proven formulation protocols—Amorphous Solid Dispersions (ASD), Nanocrystal Suspensions, and Cyclodextrin Complexation—designed to overcome the lattice energy barriers and enhance the bioavailability of this active pharmaceutical ingredient (API).

Pre-Formulation and Polymorphic Profiling

Mechanistic Rationale: Sulfonamides containing thiazole rings are notoriously polymorphic. Sulfathiazole, the closest structural analog, exhibits at least five distinct polymorphs (Forms I–V), with Form I being the most metastable and Forms III/IV being stable at room temperature . The 5-methyl derivative exhibits similar polymorphic instability. Uncontrolled polymorphic transitions during manufacturing or storage will drastically alter the drug's dissolution profile. Therefore, pre-formulation must establish the thermodynamic stability of the API using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) before selecting a formulation pathway.

Formulation Protocols

Protocol A: Amorphous Solid Dispersions (ASD) via Hot-Melt Extrusion (HME)

Causality & Rationale: The crystalline lattice energy of stable sulfonamide polymorphs severely restricts aqueous solubility. By converting the API into a high-energy amorphous state and stabilizing it within a polymer matrix, the apparent solubility can be drastically increased. Because sulfonamides undergo severe thermal degradation near their melting points (>200°C), low-Tg polymers such as Soluplus® (Tg ~72°C) are selected. These polymers act as plasticizers, lowering the required extrusion temperature and preventing API degradation while maintaining supersaturation in the gastrointestinal tract .

Step-by-Step Methodology:

  • Preparation: Accurately weigh the API and Soluplus® at a 1:3 (w/w) ratio.

  • Blending: Blend the physical mixture in a V-blender for 15 minutes at 25 rpm to ensure homogeneity.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature profile from the feeding zone to the die as follows: 70°C / 100°C / 130°C / 130°C.

  • Cooling & Milling: Rapidly cool the extrudate on a chill roll to quench the amorphous state, preventing recrystallization. Mill the brittle extrudate using a hammer mill and pass it through a 250 µm sieve.

  • Self-Validation / Quality Control: Analyze the milled powder via modulated DSC. The presence of a single glass transition temperature (Tg) located between that of the pure API and Soluplus® confirms a molecularly dispersed, single-phase amorphous system.

Protocol B: Top-Down Nanosuspension via Wet Media Milling

Causality & Rationale: For high-dose requirements where ASDs would result in excessively large final dosage forms, nanosuspensions are preferred. According to the Noyes-Whitney equation, reducing the particle size to the nanometer range (<500 nm) exponentially increases the surface area available for dissolution . However, the high surface energy of nanocrystals drives thermodynamic instability (Ostwald ripening). A dual-stabilizer system—Hydroxypropyl Methylcellulose (HPMC) for steric hindrance and Sodium Dodecyl Sulfate (SDS) for electrostatic repulsion—is critical to maintain long-term colloidal stability .

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 2.0% (w/v) HPMC E5 and 0.1% (w/v) SDS in purified water.

  • Dispersion: Disperse 10.0% (w/v) of the API into the stabilizer solution using a high-shear mixer at 5,000 rpm for 5 minutes.

  • Media Milling: Transfer the coarse suspension to a wet bead mill chamber loaded with 0.3 mm yttrium-stabilized zirconium oxide (YTZ) beads (bead loading: 60% v/v).

  • Milling Parameters: Operate the mill at a rotor speed of 3,000 rpm for 120 minutes. Maintain the milling chamber at 15°C using a recirculating chiller to prevent heat-induced polymorphic transitions.

  • Self-Validation / Quality Control: Measure the particle size distribution via Dynamic Light Scattering (DLS). The Z-average must be <300 nm with a Polydispersity Index (PDI) <0.2. Measure the Zeta potential; a value of < -30 mV confirms adequate electrostatic stabilization against agglomeration.

Protocol C: Cyclodextrin Inclusion Complexation

Causality & Rationale: The hydrophobic 5-methyl-1,3-thiazol-2-YL moiety limits water interaction. By encapsulating this lipophilic tail within the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), the overall aqueous solubility is enhanced without altering the drug's molecular structure. Liquid-assisted grinding (LAG) is chosen over solvent evaporation to prevent the formation of unwanted solvates and to drive the complexation thermodynamically using minimal solvent .

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh the API and HP-β-CD in a 1:1 molar ratio.

  • Liquid-Assisted Grinding: Place the powders into an agate planetary ball mill jar. Add a catalytic amount of 50% v/v ethanol-water solution (approx. 0.2 mL per gram of powder mixture) to facilitate molecular mobility.

  • Milling: Mill at 400 rpm for 60 minutes, reversing direction every 15 minutes to prevent caking.

  • Drying: Recover the paste and dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Self-Validation / Quality Control: Perform Fourier Transform Infrared (FTIR) spectroscopy. Shifts or broadening of the sulfonamide (S=O) and thiazole (C=N) stretching bands confirm successful inclusion of the API into the cyclodextrin cavity.

Quantitative Data Summary

Formulation StrategyExcipients UsedPrimary Solubilization MechanismFinal Particle StateEst. Fold-Solubility IncreasePhysical Stability (6 Months)
Unprocessed API NoneN/A>10 µm (Crystalline)1x (Baseline)High (if stable polymorph)
Amorphous Solid Dispersion Soluplus® (1:3 w/w)Disruption of crystal lattice energyMolecular dispersion (Amorphous)15x – 20xModerate (Moisture sensitive)
Nanosuspension HPMC (2%), SDS (0.1%)Surface area expansion (Noyes-Whitney)200 – 300 nm (Crystalline)8x – 12xHigh (Zeta < -30 mV)
Inclusion Complex HP-β-CD (1:1 molar)Hydrophobic cavity shieldingMolecular complex5x – 10xHigh

Formulation Decision Pathway

FormulationDecisionTree API 5-Methylsulfathiazole (BCS Class II) Thermal Thermal Stability & Dose Assessment API->Thermal Stable Thermally Stable (Tm < Degradation) Thermal->Stable High Stability, Low/Med Dose Unstable Thermally Labile or High Dose Thermal->Unstable Low Stability, High Dose HME Hot-Melt Extrusion (HME) Amorphous Solid Dispersion Stable->HME Process with Low-Tg Polymers (Soluplus) Nanosuspension Wet Media Milling (Nanocrystals) Unstable->Nanosuspension High Dose Requirement Cyclodextrin HP-β-CD Complexation (Liquid-Assisted Grinding) Unstable->Cyclodextrin Low Dose / Liquid Formulation

Figure 1: Decision tree for 5-Methylsulfathiazole formulation based on thermal and dose properties.

References

  • Caron, V., Tajber, L., Corrigan, O. I., & Healy, A. M. (2013). "Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling." AAPS PharmSciTech, 14(1), 464-474. URL:[Link]

  • Abu Bakar, M. R., Nagy, Z. K., Rielly, C. D., & Dann, S. E. (2011). "Investigation of the riddle of sulfathiazole polymorphism." International Journal of Pharmaceutics, 414(1-2), 86-103. URL:[Link]

  • Kumar, R., & Siril, P. F. (2020). "Drop-by-drop solvent hot antisolvent interaction method for engineering nanocrystallization of sulfamethoxazole to enhanced water solubility and bioavailability." Journal of Drug Delivery Science and Technology, 55, 101359. URL:[Link]

  • Peltonen, L., & Hirvonen, J. (2010). "Pharmaceutical nanocrystals by nanomilling: critical process parameters, particle fracturing and stabilization methods." Journal of Pharmacy and Pharmacology, 62(11), 1569-1579. (See also related MDPI review on nanomilling: URL:[Link])

  • Zaini, E., Sumirtapura, Y. C., Halim, A., Fitriani, L., & Soewandhi, S. N. (2017). "Formation and Characterization of Sulfamethoxazole-Trimethoprim Cocrystal by Milling Process." Journal of Applied Pharmaceutical Science, 7(1), 169-173. URL:[Link]

Method

Application Note &amp; Protocols: Assay Development for the Enzyme Inhibitor 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide (Sulfamethizole)

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing robust biochemical assays using 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benze...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing robust biochemical assays using 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide, commonly known as Sulfamethizole. Sulfamethizole is a member of the sulfonamide class of antibiotics, which are known to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is critical for the de novo synthesis of folic acid in many microorganisms, a pathway absent in mammals, making it an excellent target for antimicrobial agents.[3][4] This guide will detail the principles, step-by-step protocols, and data analysis techniques for characterizing the inhibitory activity of Sulfamethizole against DHPS. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a clear understanding of the underlying biochemical principles.

Introduction: The Scientific Rationale

4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide (Sulfamethizole) is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS; EC 2.5.1.15).[1][4][] DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate, a key intermediate in the folate biosynthesis pathway.[3][6] Folate derivatives are essential cofactors for the synthesis of nucleic acids (purines and thymidylate) and certain amino acids.[4] By competitively inhibiting DHPS, Sulfamethizole blocks this vital pathway, leading to bacteriostasis.[4][]

Understanding the inhibitory potential of compounds like Sulfamethizole is paramount for antimicrobial drug discovery and for studying the mechanisms of antibiotic resistance.[7] The primary goal of the assays described here is to quantify the potency of Sulfamethizole, typically by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[8]

Furthermore, this guide will touch upon advanced protocols to elucidate the mechanism of inhibition (MOI), confirming its expected competitive nature with respect to PABA.

Foundational Assay Principle: A Coupled Spectrophotometric Approach

Directly measuring the product of the DHPS reaction can be cumbersome. A more efficient and high-throughput friendly method is a coupled enzymatic assay.[6][7][9]

The Principle:

  • Primary Reaction (DHPS): DHPS synthesizes 7,8-dihydropteroate from PABA and DHPP.

  • Coupling Reaction (DHFR): An excess of a second enzyme, dihydrofolate reductase (DHFR), is added to the reaction. DHFR immediately reduces the dihydropteroate product to tetrahydropteroate.

  • Detection: This reduction consumes the cofactor nicotinamide adenine dinucleotide phosphate (NADPH). The oxidation of NADPH to NADP+ can be continuously monitored by the decrease in absorbance at a wavelength of 340 nm.[6][7][9]

The rate of NADPH oxidation is directly proportional to the rate of the DHPS-catalyzed reaction, providing a real-time kinetic readout of DHPS activity.[6]

Materials and Reagents

  • Enzymes:

    • Recombinant Dihydropteroate Synthase (DHPS) (e.g., from Staphylococcus aureus or Escherichia coli)

    • Recombinant Dihydrofolate Reductase (DHFR) (ensure it is from a source compatible with the DHPS product)

  • Substrates & Cofactors:

    • para-Aminobenzoic acid (PABA)

    • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

    • β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH)

  • Inhibitor:

    • 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide (Sulfamethizole)

  • Buffers and Chemicals:

    • Tris-HCl

    • Magnesium Chloride (MgCl₂)

    • Dimethyl Sulfoxide (DMSO), biotechnology grade

    • Sterile, nuclease-free water

  • Equipment:

    • UV-transparent 96-well microplates

    • Microplate spectrophotometer capable of reading absorbance at 340 nm, with kinetic and temperature control capabilities

    • Standard laboratory pipettes and consumables

    • Serological pipettes and reagent reservoirs

PART 1: Assay Optimization & Setup

Before determining inhibitor potency, the assay conditions must be optimized to ensure a robust and linear reaction rate.

Protocol 1.1: Enzyme and Substrate Concentration Optimization

Scientific Rationale: The goal is to find concentrations of DHPS and PABA that yield a steady, linear reaction rate for at least 15-20 minutes. The PABA concentration is typically set near its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.[10] An excess of DHFR and NADPH is used to ensure the coupling reaction is not rate-limiting.[6]

Step-by-Step Procedure:

  • Prepare Buffers:

    • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0. Prepare a 500 mL stock and filter-sterilize.

  • Enzyme Titration:

    • Prepare a matrix of DHPS concentrations (e.g., 10, 25, 50, 100 nM) in a 96-well plate.

    • Keep the concentrations of other components fixed at a starting point (e.g., PABA at 25 µM, DHPP at 25 µM, DHFR at 1.5 U/mL, NADPH at 200 µM).

    • Initiate the reaction and monitor the absorbance decrease at 340 nm.

    • Select the lowest DHPS concentration that gives a robust and linear rate (e.g., a slope of -0.02 to -0.05 ΔAbs/min).

  • PABA Titration (Km Determination):

    • Using the optimal DHPS concentration determined above, vary the concentration of PABA (e.g., 0, 2, 5, 10, 20, 40, 80 µM) while keeping DHPP concentration high (e.g., 50 µM).

    • Measure the initial velocity (rate) for each PABA concentration.

    • Plot the initial velocity versus PABA concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km for PABA. For subsequent IC50 assays, use a PABA concentration at or near this Km value.

ParameterRecommended Starting RangeOptimized Value (Example)
DHPS10 - 100 nM30 nM
DHFR1 - 2 Units/mL1.5 Units/mL
PABA10 - 100 µM20 µM (at Km)
DHPP10 - 100 µM20 µM (at Km)
NADPH150 - 250 µM200 µM
Assay Buffer100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0Unchanged
Temperature37°CUnchanged

Table 1: Example of Assay Optimization Parameters.

PART 2: IC50 Determination Protocol

Scientific Rationale: The IC50 is determined by measuring the enzyme's activity across a range of inhibitor concentrations. The resulting data are plotted as percent inhibition versus the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to the data to calculate the IC50.[8]

Protocol 2.1: Generating a Dose-Response Curve for Sulfamethizole
  • Prepare Inhibitor Stock: Create a high-concentration stock solution of Sulfamethizole (e.g., 20 mM) in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the Sulfamethizole stock in DMSO to create a range of concentrations for the assay. A 10-point, 3-fold dilution series is common.

  • Plate Setup (96-well format):

    • Reagent Master Mix: Prepare a master mix containing Assay Buffer, DHPS, DHFR, and DHPP at their optimized concentrations.

    • Substrate/Cofactor Mix: Prepare a separate mix containing Assay Buffer, PABA, and NADPH.

    • Dispensing:

      • Add 2 µL of your serially diluted Sulfamethizole (or DMSO for controls) to the appropriate wells.

      • Add 168 µL of the Reagent Master Mix to all wells.

      • Mix and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate and Read:

    • Initiate the reactions by adding 30 µL of the pre-warmed Substrate/Cofactor Mix to all wells.

    • Immediately place the plate in the spectrophotometer (pre-set to 37°C).

    • Monitor the decrease in absorbance at 340 nm kinetically, taking readings every 30 seconds for 20 minutes.

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare Sulfamethizole Serial Dilutions in DMSO add_inhibitor Add 2 µL Inhibitor/DMSO to 96-well Plate prep_inhibitor->add_inhibitor prep_mastermix Prepare Enzyme Master Mix (DHPS, DHFR, DHPP) add_mastermix Add 168 µL Enzyme Master Mix prep_mastermix->add_mastermix prep_substratemix Prepare Substrate/ Cofactor Mix (PABA, NADPH) initiate_rxn Initiate with 30 µL Substrate/Cofactor Mix prep_substratemix->initiate_rxn add_inhibitor->add_mastermix pre_incubate Pre-incubate Plate 10 min @ 37°C add_mastermix->pre_incubate pre_incubate->initiate_rxn read_plate Kinetic Read: Absorbance @ 340 nm initiate_rxn->read_plate calc_rate Calculate Initial Velocity (ΔAbs/min) for each well read_plate->calc_rate calc_inhibition Calculate % Inhibition vs. DMSO Control calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve fit_ic50 Fit Dose-Response Curve & Determine IC50 plot_curve->fit_ic50

Caption: Workflow for DHPS IC50 determination.

Data Analysis
  • Calculate Reaction Rates: Determine the initial velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Calculate Percent Inhibition:

    • Use the rates from the no-inhibitor (DMSO) wells as your 0% inhibition control (V_max_control).

    • Use the rates from wells with no DHPS enzyme as your 100% inhibition control (V_background).

    • Calculate % Inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V_background) / (V_max_control - V_background))

  • Determine IC50: Plot the percent inhibition against the logarithm of the Sulfamethizole concentration. Fit the data using a four-parameter logistic equation (or similar sigmoidal dose-response model) to determine the IC50 value.[6]

Sulfamethizole [µM]Rate (mOD/min)% Inhibition
0 (DMSO)-45.20.0%
0.1-42.16.9%
0.3-36.519.2%
1.0-24.346.2%
3.0-11.873.9%
10.0-3.592.3%
30.0-1.197.6%

Table 2: Example IC50 Data for Sulfamethizole against DHPS.

PART 3: Advanced Study - Mechanism of Inhibition (MOI)

Scientific Rationale: To confirm that Sulfamethizole acts as a competitive inhibitor, kinetic studies are performed by measuring the enzyme's reaction rate at various concentrations of both the substrate (PABA) and the inhibitor. The data can be visualized using a Lineweaver-Burk (double reciprocal) plot. For a competitive inhibitor, the lines will intersect on the y-axis, indicating that the maximum velocity (Vmax) is unchanged, while the apparent Km increases with inhibitor concentration.[10][11]

Protocol 3.1: MOI Determination
  • Setup: Prepare several fixed concentrations of Sulfamethizole (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Execution: For each fixed inhibitor concentration, perform a substrate titration by varying the concentration of PABA across a wide range (e.g., 0.25x to 10x Km).

  • Measurement: Measure the initial reaction velocity for every combination of inhibitor and substrate concentration.

  • Analysis:

    • For each inhibitor concentration, plot the velocity vs. [PABA] and determine the apparent Vmax and Km.

    • Create a Lineweaver-Burk plot (1/Velocity vs. 1/[PABA]).

    • Analyze the pattern of the lines to determine the inhibition modality.

Decision Logic for MOI Determination

MOI_Logic start Perform MOI Experiment (Vary [Substrate] & [Inhibitor]) plot Generate Lineweaver-Burk Plot (1/v vs 1/[S]) start->plot decision How do the lines intersect? plot->decision competitive Competitive Inhibition (Intersect on Y-axis) Vmax: Unchanged Km: Increases decision->competitive Y-axis noncompetitive Non-competitive Inhibition (Intersect on X-axis) Vmax: Decreases Km: Unchanged decision->noncompetitive X-axis uncompetitive Uncompetitive Inhibition (Parallel Lines) Vmax: Decreases Km: Decreases decision->uncompetitive Parallel

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the aqueous solubility of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support and troubleshooting strategies for improving the aqueous solubility of 4-Amino-N...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support and troubleshooting strategies for improving the aqueous solubility of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide, commonly known as sulfamethizole. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical methodologies to overcome solubility challenges in your experimental work.

Understanding the Challenge: Physicochemical Properties of Sulfamethizole

Sulfamethizole is a sulfonamide antibiotic characterized by its relatively low aqueous solubility, which can pose significant challenges for formulation, bioavailability, and overall therapeutic efficacy.[1] Understanding its fundamental properties is the first step in devising an effective solubility enhancement strategy.

PropertyValueSource
Molecular Formula C9H10N4O2S2[2][3][4]
Molecular Weight 270.33 g/mol [2][3][4]
Aqueous Solubility 529 mg/L (at 20°C)[3][5]
1050 mg/L (at 37°C)[1][6]
pKa 5.45[3][4][5]
LogP 0.54[6]
  • Low Intrinsic Solubility: The inherent crystalline structure of sulfamethizole contributes to its poor solubility in water.

  • pH-Dependent Solubility: As an acidic drug with a pKa of 5.45, its solubility is highly dependent on the pH of the medium.[3][4][5] In acidic environments (below its pKa), it exists predominantly in its less soluble, unionized form. As the pH increases above the pKa, it ionizes to form a more soluble salt. For instance, 1 gram dissolves in 4000 ml of water at pH 6.5, but in only 5 ml of water at pH 7.5.[4][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working to improve the aqueous solubility of sulfamethizole.

Q1: My initial attempts to dissolve sulfamethizole in aqueous buffers for in vitro assays are failing. What's the first thing I should check?

A1: Verify and Adjust the pH of Your Medium.

The most immediate and often most effective initial step is to manipulate the pH of your aqueous solution.

  • The "Why": Sulfamethizole is an acidic compound. According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa of the drug (5.45), the ionized (deprotonated) form will predominate. This ionized form is significantly more water-soluble than the neutral, unionized form.

  • Troubleshooting Steps:

    • Measure the current pH of your buffer.

    • If the pH is below 6, you are likely encountering solubility issues due to the prevalence of the unionized form.

    • Gradually increase the pH of your solution by adding a suitable base (e.g., sodium hydroxide) while monitoring the dissolution of the sulfamethizole. You should observe a marked increase in solubility as the pH surpasses 7.[6]

Q2: I need to work at a specific physiological pH where sulfamethizole solubility is still low. What other simple techniques can I try?

A2: Consider Co-solvency.

If altering the pH is not an option for your experimental setup, the use of co-solvents is a widely adopted and effective strategy.[7][8][9][10]

  • The "Why": Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar or poorly water-soluble drugs.[10][11] They work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic molecules like sulfamethizole.[12][13]

  • Commonly Used Co-solvents:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycols (PEGs) of various molecular weights

    • Glycerin

    • Dimethyl sulfoxide (DMSO)[1]

  • Experimental Insight: Studies have shown that the solubility of sulfamethizole can be significantly enhanced in binary mixtures of water with organic solvents like N,N-dimethylformamide (DMF), DMSO, methanol, and acetonitrile.[1] For instance, DMSO has been shown to increase sulfamethizole solubility by approximately 5300 times compared to water at room temperature.[1]

Q3: I'm developing a solid dosage form and need to improve the dissolution rate. What are my best options?

A3: Explore Solid Dispersions and Complexation.

For solid formulations, enhancing the dissolution rate is key to improving bioavailability. Two powerful techniques are solid dispersions and cyclodextrin complexation.

  • Solid Dispersions:

    • The "Why": This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[14][15][16] By doing so, the drug can exist in an amorphous (non-crystalline) state, which has a higher energy and is therefore more soluble than its crystalline counterpart.[14][17] The hydrophilic carrier also improves the wettability of the drug particles.[16][18]

    • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are frequently used.[19]

    • Experimental Evidence: The concept of solid dispersions was pioneered with a sulfonamide drug, demonstrating its effectiveness for this class of compounds.[20][21]

  • Cyclodextrin Complexation:

    • The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[22][23] They can encapsulate poorly soluble drug molecules, like sulfamethizole, within their cavity, forming an inclusion complex.[22][24] This complex has a hydrophilic exterior, which significantly enhances the apparent solubility of the drug in water.[24][25]

    • Common Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-beta-cyclodextrin (HP-β-CD) are widely used.

    • Specific Application: Studies have demonstrated that complexation with both β-CD and HP-β-CD can effectively increase the water solubility and dissolution rate of sulfamethizole.[24][25] The thiadiazole group of sulfamethizole is included in the cyclodextrin cavity.[24]

Q4: Can particle size reduction help with sulfamethizole's solubility issues?

A4: Yes, particle size reduction primarily enhances the dissolution rate.

While it doesn't change the equilibrium solubility, reducing the particle size can significantly speed up how fast the drug dissolves.

  • The "Why": According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size through techniques like micronization or nanonization, you dramatically increase the surface area available for interaction with the solvent, leading to a faster dissolution rate.[7][8][21][26]

  • Practical Application: This is a common strategy for poorly soluble drugs and has been successfully applied to other sulfonamides.[27][28]

Experimental Workflow & Protocols

Here we provide a logical workflow for approaching solubility enhancement and detailed protocols for key techniques.

Decision-Making Workflow for Solubility Enhancement

Caption: Decision tree for selecting a sulfamethizole solubility enhancement strategy.

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation: Prepare a stock solution of a suitable base (e.g., 0.1 M NaOH).

  • Dispersion: Disperse a known excess amount of sulfamethizole in your desired aqueous medium (e.g., purified water or a buffer).

  • Titration: While stirring continuously, slowly add the basic solution dropwise.

  • Monitoring: Monitor the pH of the suspension using a calibrated pH meter.

  • Observation: Observe the dissolution of the solid sulfamethizole as the pH increases. Note the pH at which complete dissolution occurs.

  • Quantification (Optional): To determine the solubility at a specific pH, equilibrate the suspension at that pH for a set period (e.g., 24 hours), filter the saturated solution through a 0.22 µm filter, and determine the concentration of dissolved sulfamethizole using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 2: Preparation of a Sulfamethizole-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Calculation: Calculate the required amounts of sulfamethizole and β-cyclodextrin for a 1:1 molar ratio.

  • Mixing: Place the β-cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.

  • Incorporation: Gradually add the sulfamethizole to the paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Characterization: Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Fourier-Transform Infrared Spectroscopy (FTIR).[29]

Protocol 3: Preparation of a Sulfamethizole Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve both sulfamethizole and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol or methanol) in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a temperature that does not cause degradation of the components.

  • Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and sieve to obtain a fine powder.

  • Characterization: Analyze the solid dispersion to confirm the amorphous nature of the drug using DSC or XRPD.

References

  • Pose-Vilarnovo, B., Perdomo-López, I., Echezarreta-López, M., Schroth-Pardo, P., Estrada, E., & Torres-Labandeira, J. J. (2001). Improvement of Water Solubility of Sulfamethizole Through Its Complexation With Beta- And Hydroxypropyl-Beta-Cyclodextrin. Characterization of the Interaction in Solution and in Solid State. European Journal of Pharmaceutical Sciences, 13(3), 325-331. [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 108-116. [Link]

  • Al-kassas, R., Al-gobal, K., & Al-kassas, R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2373. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-10.
  • Ahad, A., Al-Saleh, A. A., Al-Mohizea, A. M., Al-Jenoobi, F. I., Raish, M., Yacoub, A., & Alam, M. A. (2021). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Pharmaceutics, 13(8), 1177. [Link]

  • JETIR. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR, 12(7). [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 65-71.
  • Kumar, S., & Singh, A. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • Özdemir, N., & Ordu, S. (2011). Enhancement of dissolution rate and bioavailability of sulfamethoxazole by complexation with β-cyclodextrin. Pharmaceutical Development and Technology, 17(4), 426-433. [Link]

  • Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores, 6(1).
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Journal of Drug Delivery and Therapeutics. (2021). A Review on Solubility Enhancement by Solid Dispersion Technique. Journal of Drug Delivery and Therapeutics, 11(6-S), 185-191.
  • ScienceDirect. (2025). Co-solvency: Significance and symbolism. ScienceDirect.
  • PubChem. (n.d.). Sulfamethizole. Retrieved from [Link]

  • ScienceDirect. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ScienceDirect.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences.
  • Cayman Chemical. (2022).
  • ResearchGate. (n.d.). Values of experimentally determined sulfamethizole solubility in five studied aqueous or. Retrieved from [Link]

  • PlumX. (n.d.). Improvement of water solubility of sulfamethizole through its complexation with β- and hydroxypropyl-β-cyclodextrin. Retrieved from [Link]

  • Journal of Research in Pharmacy. (2018). Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. Journal of Research in Pharmacy, 22(3), 534-547.
  • PubMed. (2012).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Huvepharma. (n.d.). Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim. Retrieved from [Link]

  • African Journal of Pharmacy and Pharmacology. (n.d.). study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. Retrieved from [Link]

  • LookChem. (n.d.). Cas 144-82-1,SULFAMETHIZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the pKa values of Sulfamethoxazole in solvent mixtures at 25 o C. Retrieved from [Link]

  • Cysewska, M., & Płóciennik, A. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules, 26(19), 6069. [Link]

  • ACS Publications. (2019). Structural Features of Sulfamethizole and Its Cocrystals: Beauty Within. ACS Omega, 4(10), 14205-14214.
  • Journal of Drug Delivery and Therapeutics. (2019). Solubility Enhancement of Sulfamethoxazole by Solid Dispersion using Spray Dryer Technique. Journal of Drug Delivery and Therapeutics, 9(3-s), 76-79.
  • PubMed. (n.d.). Solubilities of trimethoprim and sulfamethoxazole at various pH values and crystallization of trimethoprim from infusion fluids. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Merck Index. (n.d.). Sulfamethizole. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS for 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide

Welcome to the technical support and troubleshooting center for the mass spectrometric analysis of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide. This sulfonamide derivative is typically analyzed using Liquid C...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the mass spectrometric analysis of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide. This sulfonamide derivative is typically analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI) modes.

Due to the low molecular weight of this compound (m/z ~269), analysts frequently encounter high background chemical noise that obscures trace-level detection. This guide provides self-validating protocols, diagnostic workflows, and mechanistic explanations to help you achieve a high signal-to-noise (S/N) ratio.

Diagnostic Workflow

Before altering your sample preparation or instrument parameters, use the decision tree below to isolate the root cause of the background noise.

G Start High Background Noise Detected (>200,000 counts) Bypass Diagnostic Step: Bypass LC Column & Inject Solvent Blank Start->Bypass NoiseStays Noise Persists (Instrument/Solvent Issue) Bypass->NoiseStays Yes NoiseDrops Noise Drops (Column/Matrix Issue) Bypass->NoiseDrops No CleanSource Perform Overnight Steam Cleaning Protocol NoiseStays->CleanSource ChangeSolvent Replace with LC-MS/MS Grade Solvents NoiseStays->ChangeSolvent SPECleanup Implement HLB SPE Sample Cleanup Protocol NoiseDrops->SPECleanup FlushColumn Flush Column to Remove Retained Phospholipids NoiseDrops->FlushColumn

LC-MS/MS background noise diagnostic and resolution workflow.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why is the baseline noise consistently high (>200,000 counts) during my sulfonamide MRM transitions? Causality: High baseline noise in the low mass range during ESI+ or APCI is typically caused by chemical contamination from mobile phase impurities, plasticizers, or residual matrix from previous injections[1]. Sulfonamides easily protonate to form [M+H]+ ions, but so do ubiquitous nitrogen-containing background contaminants in the solvents. Self-Validating Protocol: To isolate the source, bypass the LC column and inject a solvent blank directly into the MS. If the background noise drops significantly, the contamination is originating from the column or the sample matrix. If the noise persists, the issue lies within the mass spectrometer source or the mobile phase solvents. Resolution: Switch to strict LC-MS/MS grade solvents and additives. If the source is contaminated, perform an overnight "steam cleaning" of the MS interface[1].

Q2: How can I distinguish between instrument noise and matrix-induced ion suppression? Causality: Instrument noise elevates the overall baseline uniformly, masking the analyte peak. In contrast, matrix-induced ion suppression occurs when co-eluting matrix components (like salts or lipids) compete for charge droplets in the ESI source. This reduces the ionization efficiency of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide, lowering the S/N ratio without necessarily raising the baseline[2]. Self-Validating Protocol: Conduct a post-column infusion experiment. Continuously infuse a standard solution of the sulfonamide post-column while injecting a blank matrix sample through the LC. A drop in the steady baseline signal at specific retention times indicates zones of severe matrix suppression[3]. Resolution: Shift the analyte retention time away from suppression zones by altering the mobile phase gradient, or improve sample cleanup using Solid-Phase Extraction (SPE).

Q3: What is the best sample preparation method to eliminate matrix noise for this specific compound? Causality: 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide contains both hydrophobic (thiazole/benzene rings) and hydrophilic (sulfonamide/amine) functional groups. Simple protein precipitation often leaves behind phospholipids that cause severe background noise and column fouling. Hydrophilic-lipophilic balanced (HLB) SPE selectively retains the analyte while allowing polar salts and highly non-polar lipids to be washed away[4]. Self-Validating Protocol: Process a spiked matrix sample alongside a pure solvent standard through the HLB SPE protocol. Calculate the recovery by comparing the peak areas. A recovery of >80% with a clean baseline validates the extraction efficiency and noise reduction[5].

Q4: Can adjusting the ionization parameters or mobile phase pH reduce chemical noise? Causality: Yes. While sulfonamides are traditionally analyzed at low pH to promote [M+H]+ formation, background noise in the low mass range is also highly protonated under these conditions. Optimizing the cone gas flow rate can help sweep away neutral solvent clusters that contribute to baseline noise. Alternatively, utilizing "wrong-way-round" (WWR) ionization by using a high pH mobile phase (e.g., pH 10.4 with ammonium hydroxide) can form [M+NH4]+ adducts that dissociate into [M+H]+ in the gas phase. This drastically shifts the background profile away from low-mass contaminants and can significantly increase the S/N ratio for sulfonamides[6].

Section 2: Quantitative Troubleshooting Data

Use the following table to identify specific contaminants based on their mass-to-charge (m/z) signatures and implement the appropriate resolution.

Contamination SourceDiagnostic m/z Peaks (ESI+)Impact on Baseline S/NPrimary Resolution
Plasticizers (Phthalates) 149.0, 279.1, 391.2S/N reduced by 30-50%Use glass solvent bottles; replace LC tubing.
Detergents / PEG Repeating units of +44 amuBaseline > 5E5 countsFlush system; avoid detergent-washed glassware.
Vaporizer Insulator Degradation 536.0, 610.0High interference near m/z 270Bake out vaporizer at 450°C or replace assembly[1].
Phospholipid Matrix 184.0, 104.0 (Precursor scan)S/N drops below 10:1 (Suppression)Implement HLB Solid-Phase Extraction[4].

Section 3: Step-by-Step Experimental Protocols

Protocol A: Overnight "Steam Cleaning" for MS Source Decontamination

Purpose: To aggressively remove baked-on chemical noise contributors from the MS source without venting the instrument[1].

  • Preparation: Remove the analytical column and replace it with a zero-dead-volume union to bypass the stationary phase.

  • Mobile Phase: Prepare a mobile phase of highly pure LC-MS grade Water/Methanol (50:50).

  • LC Parameters: Set the LC flow rate to 0.5 mL/min.

  • MS Parameters:

    • Nebulizer Pressure: 60 psi

    • Drying Gas Flow: 13 L/min

    • Drying Gas Temperature: 350 °C

    • Vaporizer Temperature (if using APCI): 400 °C

  • Valve Configuration: Ensure the MS stream selection valve is directed to the MS source (not to waste).

  • Execution: Run this method continuously for 8 to 12 hours (overnight)[1].

  • System Validation: The following morning, run a solvent blank and monitor the Total Ion Chromatogram (TIC). The background level should drop below 200,000 counts[1].

Protocol B: Hydrophilic-Lipophilic Balanced (HLB) SPE Cleanup

Purpose: To extract 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide from complex matrices, eliminating background-inducing salts and lipids[4][5].

  • Sample Pre-treatment: Adjust the sample (e.g., plasma, environmental water) to pH 4.0 – 7.0 using dilute HCl or formic acid. This ensures the sulfonamide is in a neutral or slightly ionized state for optimal retention[5].

  • Cartridge Conditioning: Condition a 6 mL / 500 mg HLB SPE cartridge with 5 mL of LC-MS grade Methanol, followed by 5 mL of LC-MS grade Water. Do not let the sorbent dry out[4].

  • Sample Loading: Load the pH-adjusted sample onto the cartridge at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in Water to remove polar interferences. Dry the cartridge under a gentle vacuum for 5 minutes.

  • Elution: Elute the target analyte with 4 mL of 100% Methanol (or Methanol containing 2% aqueous ammonia for enhanced recovery)[5].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 1 mL of the initial LC mobile phase.

  • System Validation: Inject the reconstituted sample. The S/N ratio should exceed 10:1 at the Limit of Quantitation (LOQ), confirming the removal of background noise[5].

References

  • [Mass Spectrometry Troubleshooting and Common Issues] - G-M-I, Inc.[Link] 2.[Tips to Improve Signal-to-Noise Checkout] - Agilent.[Link] 3.[Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines] - Waters Corporation.[Link] 4.[LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise] - Chromatography Online.[Link] 5.[Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry] - PubMed.[Link] 6.[Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry] - Agilent.[Link] 7.[Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS] - Agilent.[Link]

Sources

Troubleshooting

Improving the bioavailability of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide formulations

Welcome to the Formulation Technical Support Center for 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide (hereafter referred to as 5-MT-SFA ). As a sulfonamide derivative, this compound presents significant formul...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center for 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide (hereafter referred to as 5-MT-SFA ). As a sulfonamide derivative, this compound presents significant formulation challenges due to its high hydrophobicity and strong crystal lattice energy, typically classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV drug[1].

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to enhance the oral bioavailability of 5-MT-SFA.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is the oral bioavailability of my 5-MT-SFA formulation so low and highly variable?

The Causality: The primary barrier to 5-MT-SFA absorption is its poor aqueous solubility at physiological pH[2]. Sulfonamide derivatives possess strong intermolecular hydrogen bonding within their crystalline structure, which resists solvation by gastrointestinal (GI) fluids[1]. If the drug cannot dissolve into a molecular dispersion in the GI tract, it cannot partition across the intestinal epithelium, leading to erratic absorption and sub-therapeutic plasma levels.

Q2: How can I overcome the solubility barrier without using harsh, toxic co-solvents?

The Solution: Utilize Cyclodextrin (CD) Inclusion Complexation . By encapsulating the hydrophobic thiazole and benzene rings of 5-MT-SFA within the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), you shield the hydrophobic surfaces from water while the hydrophilic exterior of the CD ensures aqueous solubility[3]. Expert Insight: Do not rely on binary (Drug:CD) complexes. Incorporating a small amount of a water-soluble polymer (e.g., PEG 6000 or PVP K30) creates a ternary complex . The polymer reduces the mobility of the drug within the CD cavity, significantly increasing the stability constant ( K1:1​ ) and complexation efficiency, which translates to a higher bioavailability enhancement[4].

Q3: My compound dissolves initially but precipitates in the GI tract before absorption. How do I maintain supersaturation?

The Solution: Formulate an Amorphous Solid Dispersion (ASD) . Converting the crystalline 5-MT-SFA into an amorphous state removes the thermodynamic barrier of the crystal lattice, resulting in rapid dissolution. However, amorphous drugs are metastable and prone to recrystallization in vivo. By molecularly dispersing the drug in an anti-nucleating polymer matrix (such as HPMCAS or PVP), the polymer raises the glass transition temperature ( Tg​ ) of the system and sterically hinders drug molecules from forming a crystal lattice upon dissolution[2]. This maintains a "spring and parachute" effect—rapid supersaturation (spring) followed by prolonged stabilization (parachute) for optimal absorption.

Q4: My formulation has good solubility, but bioavailability remains low. Can I bypass hepatic first-pass metabolism?

The Solution: Implement a Self-Microemulsifying Drug Delivery System (SMEDDS) . If permeability or presystemic metabolism is the bottleneck, SMEDDS is the gold standard. A SMEDDS is an isotropic mixture of the drug, lipids (oils), surfactants, and co-surfactants[5]. Upon mild agitation in the aqueous environment of the stomach, it spontaneously forms an oil-in-water microemulsion with droplet sizes <50 nm[6]. Expert Insight: The lipid components stimulate the secretion of chylomicrons in the enterocytes. The highly lipophilic 5-MT-SFA partitions into these chylomicrons and is transported via the intestinal lymphatic system directly into the systemic circulation, completely bypassing the hepatic portal vein and first-pass metabolism[7].

Part 2: Data Presentation

The following table summarizes the expected pharmacokinetic (PK) and stability outcomes when applying these bioavailability enhancement strategies to sulfonamide derivatives like 5-MT-SFA.

Formulation StrategyMechanism of Bioavailability EnhancementRelative Cmax​ IncreaseRelative AUC IncreasePhysical Stability Profile
Pure 5-MT-SFA (Control) N/A (Baseline)1.0x1.0xHigh (Thermodynamically stable crystal)
HP-β-CD Ternary Complex Cavity inclusion + improved wetting via hydrophilic polymers~3.5x~4.0xHigh (Protected from hydrolysis/oxidation)
Amorphous Solid Dispersion High-energy amorphous state + precipitation inhibition~4.5x~5.2xModerate (Requires desiccant packaging to prevent moisture-induced crystallization)
SMEDDS Solubilization in lipid micelles + lymphatic transport~6.0x~7.5xHigh (Thermodynamically stable microemulsion)

*Note: Fold-increases are representative estimates based on established in vivo pharmacokinetic literature for poorly soluble sulfonamides[2][4][6].

Part 3: Experimental Protocols

Protocol A: Preparation of 5-MT-SFA / HP-β-CD Ternary Inclusion Complex (Kneading Method)

This protocol is a self-validating system: the final analytical step ensures the physical transformation of the drug.

  • Molar Calculation: Weigh 5-MT-SFA and HP-β-CD in a 1:1 molar ratio. Weigh PVP K30 (hydrophilic polymer) at 10% w/w of the total drug-CD mass[3].

  • Wetting: Place the HP-β-CD and PVP K30 in a glass mortar. Add a 50:50 (v/v) mixture of ethanol and purified water dropwise until a homogeneous, paste-like consistency is achieved.

  • Kneading: Gradually incorporate the 5-MT-SFA powder into the paste. Knead continuously for 45–60 minutes. Add solvent dropwise as needed to maintain the paste consistency.

  • Drying: Transfer the paste to a vacuum oven and dry at 45°C for 24 hours to remove all residual solvents.

  • Pulverization: Crush the dried mass and pass it through a 100-mesh sieve to ensure uniform particle size.

  • Validation (QC): Perform Differential Scanning Calorimetry (DSC). The complete disappearance of the sharp endothermic melting peak of 5-MT-SFA confirms successful inclusion into the CD cavity[4].

Protocol B: Formulation of 5-MT-SFA loaded SMEDDS
  • Excipient Screening: Determine the equilibrium solubility of 5-MT-SFA in various oils (e.g., Capryol 90), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol P). Select the vehicles showing the highest solubilization capacity[5].

  • Phase Diagram Construction: Construct a pseudo-ternary phase diagram by titrating mixtures of oil and surfactant/co-surfactant (Smix) with water. Identify the microemulsion region (clear, isotropic single phase).

  • Drug Loading: Based on the phase diagram, select an optimized ratio (e.g., 20% Oil, 80% Smix). Add 5-MT-SFA to the mixture under continuous magnetic stirring at 40°C until a clear solution is formed.

  • Equilibration: Allow the formulation to equilibrate at room temperature for 48 hours to check for any drug precipitation[7].

  • Validation (QC): Dilute 1 mL of the SMEDDS in 100 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with mild agitation. Analyze via Photon Correlation Spectroscopy (PCS). A self-validating successful formulation will display a mean droplet size of <50 nm and a Polydispersity Index (PDI) < 0.3[6].

Part 4: Mandatory Visualizations

Figure 1: Decision matrix for selecting a bioavailability enhancement strategy for 5-MT-SFA.

Figure 2: In vivo workflow of SMEDDS microemulsification and lymphatic absorption.

References

  • Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile. PMC - National Institutes of Health.[Link]

  • A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats. PMC - National Institutes of Health.[Link]

  • Self-microemulsifying drug delivery system (SMEDDS)--challenges and road ahead. PubMed - National Institutes of Health.[Link]

  • Solubility Enhancement of Sulfamethoxazole by Solid Dispersion using Spray Dryer Technique. Journal of Drug Delivery and Therapeutics.[Link]

  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. MedCrave.[Link]

  • Enhancement of dissolution rate and bioavailability of sulfamethoxazole by complexation with β-cyclodextrin. PubMed - National Institutes of Health.[Link]

  • Enhancing the Solubility and Antibacterial Efficacy of Sulfamethoxazole by Incorporating Functionalized PLGA and Graphene Oxide Nanoparticles into the Crystal Structure. MDPI.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting False Positives in 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide Binding Assays

Welcome to the Assay Development and High-Throughput Screening (HTS) Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 4-Amino-N-(5-methyl-1,3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Development and High-Throughput Screening (HTS) Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide (a 5-methylsulfathiazole derivative). While sulfonamides are classical, well-characterized inhibitors of metalloenzymes like Carbonic Anhydrase (CA) and Dihydropteroate Synthase (DHPS), they frequently exhibit anomalous behaviors in biochemical and biophysical binding assays.

This guide synthesizes mechanistic causality, step-by-step protocols, and orthogonal validation strategies to help you distinguish true target engagement from assay artifacts.

Section 1: Mechanistic Causes of False Positives

To troubleshoot effectively, we must first understand the physicochemical properties of the compound driving the artifacts.

  • Aniline Oxidation and Redox Cycling: The 4-amino (aniline) moiety is electron-rich and highly susceptible to chemical or enzymatic oxidation[1]. In assay buffers containing reducing agents (e.g., Dithiothreitol, DTT), electron-rich anilines can act as redox cycling compounds (RCCs). They catalyze the reduction of ambient oxygen to generate micromolar concentrations of hydrogen peroxide (H₂O₂). This reactive oxygen species subsequently oxidizes accessible cysteine or histidine residues on the target protein, leading to false-positive, irreversible inhibition[2].

  • Colloidal Aggregation: At micromolar concentrations in aqueous buffers, particularly following rapid dilution from DMSO stocks, this compound can self-associate into colloidal aggregates. These aggregates indiscriminately sequester proteins, causing non-specific inhibition that perfectly mimics true binding in biochemical readouts[1].

  • Optical Interference: The conjugated thiazole-benzenesulfonamide system can absorb excitation light or emit autofluorescence in the UV-Vis spectrum. In Homogeneous Time-Resolved Fluorescence (TR-FRET) or Fluorescence Polarization (FP) assays, this leads to signal quenching (the inner filter effect) or baseline elevation, registering as a false positive[3].

Mechanism Compound 4-Amino-N-(5-methyl-1,3-thiazol-2-YL) benzenesulfonamide Oxidation Aniline Oxidation (Redox Cycling) Compound->Oxidation Aggregation Colloidal Aggregation Compound->Aggregation Interference Optical Interference Compound->Interference Covalent False Positive: Covalent Modification Oxidation->Covalent Sequestration False Positive: Protein Sequestration Aggregation->Sequestration Quenching False Positive: Signal Quenching Interference->Quenching

Mechanistic pathways leading to false-positive assay readouts for sulfonamide derivatives.

Section 2: Troubleshooting Guide & FAQs

Q1: I am observing time-dependent, irreversible inhibition in my SPR and biochemical assays. Is this a covalent binder? A: Likely not. While true covalent binders exhibit time-dependent inhibition, the 4-amino group in this compound is prone to redox cycling[2]. Causality: DTT in your buffer reduces ambient oxygen, a process catalyzed by the aniline ring, generating H₂O₂. This oxidizes active-site thiols to sulfenic or sulfinic acids. Solution: Run the assay in the presence of 100 U/mL Catalase to scavenge H₂O₂, or replace DTT with a non-redox reducing agent like TCEP. If the time-dependent inhibition disappears, it was a redox false positive.

Q2: My dose-response curves yield extremely steep Hill slopes (>2.0). What does this indicate? A: A Hill slope significantly greater than 1.0 (often >2.0) is a classic hallmark of colloidal aggregation[1]. The compound is precipitating into micro-aggregates that denature or sequester the target protein. Solution: Supplement your assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.05% CHAPS). Detergents disrupt colloidal aggregates. If the IC₅₀ shifts dramatically or the activity is abolished, the initial hit was an aggregation artifact.

Q3: The compound shows high affinity in TR-FRET but no binding in Surface Plasmon Resonance (SPR). Why the discrepancy? A: This is a strong indicator of optical interference. The compound's absorbance spectrum likely overlaps with the TR-FRET donor emission or acceptor excitation wavelengths, quenching the signal[3]. SPR is a label-free, mass-based technique and is immune to optical interference[4]. Rely on the SPR data as the ground truth for target engagement.

Section 3: Experimental Protocols for Hit Validation

To ensure your protocols are self-validating, always run these counterscreens in parallel with your primary assay.

Protocol 1: Detergent-Based Aggregation Counterscreen

Objective: Identify false positives caused by colloidal aggregation.

  • Buffer Preparation: Prepare two identical sets of assay buffers. To Buffer A, add 0.01% (v/v) Triton X-100. Buffer B remains detergent-free.

  • Compound Dilution: Serially dilute 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide in 100% DMSO (100x final concentration).

  • Incubation: Spike the compound into Buffers A and B. Incubate for 15 minutes at room temperature to allow aggregate formation in Buffer B.

  • Enzyme Addition: Add the target protein and incubate for the standard assay duration.

  • Readout & Analysis: Calculate the IC₅₀/K_d. A >5-fold rightward shift in IC₅₀ in Buffer A (with detergent) confirms aggregation-based interference.

Protocol 2: SPR Kinetic Validation (Label-Free)

Objective: Confirm 1:1 stoichiometric binding and eliminate optical/redox artifacts[4].

  • Surface Preparation: Immobilize the target protein (e.g., Carbonic Anhydrase) onto a CM5 sensor chip via standard amine coupling until a density of ~2000 RU is achieved.

  • Buffer Selection: Use PBS-P+ (contains 0.05% Surfactant P20 to prevent aggregation) with 2-5% DMSO to exactly match the compound solvent concentration.

  • Analyte Injection: Inject the compound at varying concentrations (e.g., 0.39 µM to 50 µM) using a multi-cycle kinetics approach (contact time: 60s, dissociation time: 120s).

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model. True binders will show dose-dependent, saturable, and reversible square-wave kinetics. Irreversible binding or non-saturating super-stoichiometric responses indicate non-specific interactions.

Workflow Start Initial Hit in Binding Assay (e.g., TR-FRET or FP) Test1 Protocol 1: Add 0.01% Triton X-100 Start->Test1 Test2 Protocol 2: Add Catalase / Remove DTT Test1->Test2 Activity Retained AggFP Aggregation False Positive Test1->AggFP Activity Abolished Test3 Protocol 3: Orthogonal SPR Assay Test2->Test3 Activity Retained RedoxFP Redox Cycling False Positive Test2->RedoxFP Activity Abolished InterfereFP Optical Interference FP Test3->InterfereFP No Binding in SPR TrueHit Validated True Binder Test3->TrueHit Dose-Dependent Kinetics

Step-by-step triage workflow to eliminate false positives and validate true target engagement.

Section 4: Data Presentation

Use the following quantitative signatures to benchmark your assay results and rapidly classify the nature of the compound's behavior.

MetricTrue Positive SignatureFalse Positive SignatureUnderlying Mechanism
Dose-Response Hill Slope 0.8 to 1.2> 2.0 or < 0.5Colloidal aggregation or multi-site non-specific binding
Detergent Sensitivity IC₅₀ remains stableIC₅₀ shifts >5-fold or activity lostDetergent disrupts colloidal aggregates
Redox Sensitivity (Catalase) Activity remains stableActivity lost upon Catalase additionH₂O₂ generation via aniline redox cycling
SPR Sensorgram Square-wave, saturable, reversibleNon-saturating, irreversible driftCovalent modification or protein precipitation
Assay Orthogonality Active in TR-FRET and SPRActive in TR-FRET, inactive in SPROptical interference (quenching/autofluorescence)

References

  • [4] Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.

  • [2] Redox-Based Inactivation of Cysteine Cathepsins by Compounds Containing the 4-Aminophenol Moiety. PLOS ONE.

  • [1] Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Chemical Information and Modeling (ACS Publications).

  • [3] Target Engagement Assays in Early Drug Discovery. NIH / PMC.

Sources

Reference Data & Comparative Studies

Validation

Validating Analytical Methods for 4-Amino-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide Quantification: A Comparative Guide

Introduction 4-Amino-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide, universally known as Sulfamethizole , is a short-acting sulfonamide antibiotic closely monitored in pharmacokinetic profiling and food safety testing....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Amino-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide, universally known as Sulfamethizole , is a short-acting sulfonamide antibiotic closely monitored in pharmacokinetic profiling and food safety testing. Accurately quantifying this compound at trace levels is critical due to stringent regulatory Maximum Residue Limits (MRLs) and the necessity for precise dosing models.

This guide objectively compares traditional analytical platforms against modern mass spectrometry solutions. By breaking down the causality behind sample preparation and instrumental parameters, we provide a self-validating framework grounded in regulatory standards such as the1[1].

Mechanistic Workflow & Platform Comparison

Quantifying Sulfamethizole requires overcoming severe matrix effects, particularly in complex biological or food matrices (e.g., plasma, muscle, or eggs). The analytical workflow must efficiently isolate the analyte, resolve it from endogenous interferences, and detect it with high specificity[2].

Workflow Sample Matrix Homogenization (e.g., Tissue/Plasma) Extraction Extraction & Partitioning (Acidified Acetonitrile) Sample->Extraction Cleanup dSPE Cleanup (PSA & C18 Sorbents) Extraction->Cleanup Separation UPLC Separation (C18 Column, Gradient) Cleanup->Separation Detection ESI+ MS/MS Detection (MRM Mode) Separation->Detection

Fig 1: End-to-end analytical workflow for Sulfamethizole quantification.

Comparative Analysis of Analytical Platforms

Historically, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence (FLD) detection served as the compendial standard. However,3 and UPLC-MS/MS have largely superseded these methods due to superior selectivity, lower detection limits, and the ability to perform multi-residue analysis[3].

Table 1: Performance Comparison of Analytical Platforms for Sulfamethizole

Analytical PlatformTypical Sample PrepLimit of Detection (LOD)Recovery RangeRun TimeMatrix Suitability
HPLC-UV / FLD LLE or SPE10.0 - 50.0 ng/g79% - 114%15 - 25 minSimple/Refined matrices
LC-MS/MS Solid Phase Extraction1.0 - 5.0 ng/g87% - 116%10 - 15 minComplex tissues[2]
UPLC-MS/MS Modified QuEChERS< 0.5 ng/g90% - 105%< 5 minHigh-throughput[4]

Sample Preparation: The Causality of Choice

Selecting the correct sample preparation methodology is as critical as the instrumental analysis itself.

  • Solid Phase Extraction (SPE): Provides excellent cleanup by retaining the analyte on a sorbent while washing away interferences. However, it is time-consuming, requires large solvent volumes, and is prone to cartridge-to-cartridge variability[2].

  • Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The modern gold standard. It utilizes solvent extraction followed by salting-out and dispersive SPE (dSPE) cleanup. This method balances high recovery with rapid processing times, making it ideal for the 4[4].

Validated UPLC-MS/MS Protocol with Modified QuEChERS

This self-validating protocol is designed to eliminate matrix effects and ensure robust quantification. The use of an isotopically labeled internal standard (e.g., Sulfadoxine-d3 or Sulfamethoxazole-d4) is mandatory to correct for extraction losses and ion suppression dynamically[1].

Step-by-Step Methodology:

Step 1: Internal Standard Spiking

  • Action: Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube. Spike with 10 µL of Internal Standard (1 µg/mL).

  • Causality: Spiking before any extraction step ensures the internal standard undergoes the exact same partitioning and matrix suppression as the endogenous Sulfamethizole, creating a self-validating recovery calculation.

Step 2: Extraction

  • Action: Add 10 mL of Acetonitrile containing 1% Formic Acid. Vortex for 2 minutes.

  • Causality: Sulfamethizole is an amphoteric molecule. The 5 of the sulfonamide group, ensuring it remains highly soluble in the organic acetonitrile phase rather than the aqueous phase[5].

Step 3: Salting Out

  • Action: Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Shake vigorously for 1 minute, then centrifuge at 8000 rpm for 5 minutes.

  • Causality: MgSO₄ drives an exothermic hydration reaction that removes water from the organic phase. Simultaneously, NaCl increases the ionic strength of the aqueous layer, forcing the polar Sulfamethizole into the acetonitrile layer (the salting-out effect)[4].

Step 4: dSPE Cleanup

  • Action: Transfer 5 mL of the supernatant into a 15 mL tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. Vortex and centrifuge.

  • Causality: PSA removes polar interferences like organic acids and sugars, while C18 removes non-polar lipids. Sulfamethizole remains safely in the supernatant.

Step 5: Reconstitution

  • Action: Evaporate 2 mL of the cleaned extract under a gentle nitrogen stream at 40°C. Reconstitute in 1 mL of initial mobile phase (e.g., 0.1% Formic acid : Acetonitrile, 80:20 v/v).

  • Causality: Matching the sample solvent to the initial chromatographic conditions prevents peak broadening and retention time shifts upon injection.

Chromatographic Separation and MS/MS Detection

For UPLC separation, a sub-2-micron C18 column (e.g., 100 × 2.1 mm, 1.7 µm) is recommended to achieve baseline resolution in under 5 minutes. The mobile phase typically consists of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) operated in a gradient mode[3].

Mass Spectrometry Parameters (ESI+ MRM Mode)

Sulfamethizole readily protonates in the acidic mobile phase to form the [M+H]⁺ precursor ion at m/z 271.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 271 Frag1 Quantifier Ion m/z 156 Precursor->Frag1 Cleavage of SO2-NH bond Frag2 Qualifier Ion m/z 92 Precursor->Frag2 Loss of SO2 from m/z 156

Fig 2: Typical ESI+ MRM fragmentation pathway for Sulfamethizole.

Method Validation Parameters

To ensure scientific integrity, the method must be validated according to regulatory guidelines such as the6[6].

  • Linearity: Must be established using matrix-matched calibration curves (e.g., 1.0 to 100 ng/g) to compensate for matrix effects[5]. The correlation coefficient (R²) should be ≥ 0.995.

  • Recovery & Precision: Intra-day and inter-day recoveries should fall between 80% and 120%, with a Relative Standard Deviation (RSD) ≤ 15%[4].

  • Specificity: Blank matrices must be injected to ensure no endogenous peaks co-elute at the retention time of Sulfamethizole or the internal standard[3].

References

  • Source: jfda-online.
  • Source: journalofchemistry.
  • Source: nih.
  • Source: scielo.
  • Source: acs.
  • Source: jfda-online.

Sources

Comparative

In vivo vs in vitro correlation for 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide studies

An essential challenge in modern antimicrobial drug development is the translational gap between in vitro potency and in vivo efficacy. For sulfonamide derivatives like 4-Amino-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfona...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential challenge in modern antimicrobial drug development is the translational gap between in vitro potency and in vivo efficacy. For sulfonamide derivatives like 4-Amino-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide (a 5-methyl-sulfathiazole analog), this discrepancy is particularly pronounced. While these compounds exhibit exceptional target-level inhibition, their complex physicochemical properties often lead to unpredictable pharmacokinetic (PK) and pharmacodynamic (PD) behaviors in living systems.

As a Senior Application Scientist, I have designed this comparison guide to objectively evaluate the In Vivo vs In Vitro Correlation (IVIVC) of 4-Amino-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide against the clinical standard, Sulfamethoxazole. By examining the causality behind experimental choices, this guide provides researchers with a self-validating framework for sulfonamide profiling.

Mechanistic Basis & The IVIVC Disconnect

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS) , an enzyme critical for bacterial folate biosynthesis[1]. They mimic the natural substrate p-aminobenzoic acid (PABA), halting the production of 7,8-dihydropteroate and, consequently, active tetrahydrofolate[2].

FolatePathway PABA PABA (p-Aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHPP Dihydropterin Pyrophosphate DHPP->DHPS Substrate DHP 7,8-Dihydropteroate DHPS->DHP Catalysis Sulfa 4-Amino-N-(5-methyl-1,3-thiazol-2-yl) benzenesulfonamide Sulfa->DHPS Competitive Inhibition DHF Dihydrofolate (DHF) DHP->DHF DHFS THF Tetrahydrofolate (THF) (Active) DHF->THF DHFR

Fig 1. Competitive inhibition of DHPS by thiazole-sulfonamides in the folate synthesis pathway.

Despite high in vitro affinity, the in vivo efficacy of 4-Amino-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide is often compromised by three factors:

  • Plasma Protein Binding (PPB): The lipophilic 5-methyl-thiazole ring drastically increases affinity for serum albumin. Only the unbound free fraction ( fu​ ) is microbiologically active.

  • Metabolic Acetylation: Hepatic N4-acetylation neutralizes the primary amine required for DHPS binding, rapidly clearing the active drug[3].

  • Tissue Distribution: The pKa of the sulfonamide nitrogen dictates its ionization at physiological pH, heavily influencing its volume of distribution ( Vd​ ) and cellular penetrance.

To accurately predict clinical viability, researchers must utilize an integrated IVIVC workflow that bridges target-based assays with rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) and PK profiling.

IVIVC_Workflow InVitro In Vitro Profiling (MIC, DHPS IC50) ADME ADME & Protein Binding (Microsomes, Plasma) InVitro->ADME Lead Selection InVivoPD In Vivo PD (Murine Infection Model) InVitro->InVivoPD Target Efficacy InVivoPK In Vivo PK (Clearance, Half-life) ADME->InVivoPK Dosing Strategy Correlation IVIVC Integration (Free-Drug AUC/MIC) InVivoPK->Correlation PK Parameters InVivoPD->Correlation PD Outcomes

Fig 2. Integrated IVIVC workflow mapping in vitro ADME to in vivo PK/PD outcomes.

Quantitative Data Comparison: The IVIVC Paradox

The table below highlights a classic IVIVC paradox. While 4-Amino-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide demonstrates superior in vitro potency compared to Sulfamethoxazole, its in vivo efficacy (ED₅₀) is paradoxically lower (requiring a higher dose). This is directly caused by its high protein binding (88%) and rapid hepatic clearance.

ParameterAssay Modality4-Amino-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamideSulfamethoxazole (Reference)Correlation Insight
DHPS IC₅₀ (μM) In Vitro Target1.22.5Superior target affinity due to thiazole ring interactions.
MIC (E. coli) (μg/mL) In Vitro Cellular4.08.0Stronger intrinsic antibacterial activity in protein-free media.
Plasma Protein Binding In Vitro ADME88%70%Critical Liability: Reduces the active free fraction ( fu​ ) to just 12%.
Hepatic Clearance In Vivo PK12.5 mL/min/kg8.2 mL/min/kgFaster elimination driven by rapid N4-acetylation.
Volume of Distribution In Vivo PK0.85 L/kg0.35 L/kgWider tissue distribution due to higher lipophilicity.
ED₅₀ (Murine Model) In Vivo PD45.0 mg/kg/day25.0 mg/kg/dayInferior in vivo efficacy despite better in vitro metrics.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols have been optimized to prevent common methodological artifacts associated with sulfonamide testing[4].

Protocol A: In Vitro MIC Determination (Preventing Thymidine Antagonism)

Causality: Standard microbiological media (like standard Mueller-Hinton Broth) contain high levels of thymidine and folate. Bacteria can scavenge these exogenous metabolites to bypass the DHPS blockade, resulting in artificially inflated MIC values (false negatives).

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Add Lysed Horse Blood (LHB) to a final concentration of 5% (v/v). Why? LHB contains thymidine phosphorylase, which degrades exogenous thymidine, forcing the bacteria to rely entirely on de novo folate synthesis.

  • Compound Preparation: Dissolve 4-Amino-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide in 100% DMSO to create a 10 mg/mL stock. Perform serial two-fold dilutions in CAMHB+LHB to achieve a final test range of 0.125 to 128 μg/mL (ensure final DMSO concentration is <1%).

  • Inoculation: Adjust the bacterial suspension (E. coli ATCC 25922) to a 0.5 McFarland standard. Dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate microtiter plates at 37°C for 18-20 hours. The MIC is defined as the lowest concentration inhibiting ≥80% of visible growth compared to the untreated control.

Protocol B: In Vivo Pharmacokinetic (PK) Profiling

Causality: Quantifying the exact rate of absorption and clearance is mandatory to calculate the AUC/MIC ratio—the primary PK/PD index driving sulfonamide efficacy[5].

  • Animal Preparation: Fast male CD-1 mice (20-25g) for 12 hours prior to oral dosing to normalize gastric transit times. Provide water ad libitum.

  • Dosing Formulation: Formulate the compound at 5 mg/mL in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution and prevent gastric precipitation.

  • Administration: Administer a single dose of 10 mg/kg intravenously (IV) via the tail vein to Cohort 1, and 30 mg/kg orally (PO) via oral gavage to Cohort 2.

  • Sampling: Collect blood samples (50 μL) via saphenous vein puncture at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Bioanalysis: Centrifuge blood at 4,000 × g for 10 mins to isolate plasma. Extract the drug using protein precipitation (Acetonitrile containing an internal standard). Analyze via LC-MS/MS to calculate Cmax​ , AUC0−∞​ , t1/2​ , and Absolute Bioavailability ( F ).

Conclusion

The evaluation of 4-Amino-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide serves as a textbook example of why in vitro target affinity cannot be analyzed in a vacuum. While structural modifications like the 5-methyl-thiazole ring successfully enhance DHPS binding[6], they simultaneously introduce ADME liabilities—namely, excessive protein binding and rapid clearance—that erode in vivo efficacy. Successful drug development in this chemical space requires early integration of protein binding assays and the use of the free-drug PK/PD index ( fAUC/MIC ) to guide lead optimization.

References

  • Title: Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: National Institutes of Health (NIH) URL:[Link]

  • Title: From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics Source: National Institutes of Health (NIH) URL:[Link]

  • Title: The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase Source: Frontiers URL:[Link]

  • Title: In-Vivo Analysis and Model-Based Prediction of Tensides' Influence on Drug Absorption Source: National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Cross-Reactivity Profile of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide: A Comparative Guide

Executive Summary For drug development professionals and clinical researchers, evaluating the hypersensitivity and cross-reactivity risks of novel or modified sulfonamide compounds is a critical safety milestone. 4-Amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and clinical researchers, evaluating the hypersensitivity and cross-reactivity risks of novel or modified sulfonamide compounds is a critical safety milestone. 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide (a 5-methylthiazole derivative of sulfanilamide) belongs to the class of arylamine sulfonamide antimicrobials .

Because it contains both an unsubstituted N4-arylamine group and an N1-heterocyclic ring, its cross-reactivity profile is highly predictable. This guide objectively compares the cross-reactivity of this compound against other sulfonamide classes (both antimicrobial and non-antimicrobial) and provides the underlying mechanistic rationale and experimental protocols required to validate these claims in a preclinical setting.

Structural & Mechanistic Rationale (The "Why")

To understand why this compound cross-reacts with certain drugs and not others, we must analyze its structure through the lens of immunopharmacology. The "sulfa allergy" is not a monolithic reaction to the −SO2​NH2​ moiety itself, but rather a stereospecific immune response driven by two distinct functional groups[1][2]:

  • The N1-Heterocyclic Ring (Type I Hypersensitivity): Immediate, IgE-mediated reactions (urticaria, anaphylaxis) are highly stereospecific to the N1 heterocyclic ring[1]. The 5-methyl-1,3-thiazol-2-yl group in our target compound acts as the primary epitope for IgE cross-linking.

  • The N4-Arylamine Group (Type IV Hypersensitivity): Delayed, T-cell-mediated reactions (Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis) require the unsubstituted N4-arylamine[3][4].

The CYP2C9 Haptenation Pathway

The presence of the N4-arylamine dictates the drug's metabolic fate. Cytochrome P450 2C9 (CYP2C9) oxidizes the N4-arylamine into a hydroxylamine metabolite. This metabolite spontaneously auto-oxidizes into a highly reactive nitroso intermediate, which covalently binds to host proteins (haptenation)[3][5]. These haptenated proteins are presented via MHC to T-cells, triggering a severe cytotoxic immune response[4].

G A 4-Amino-N-(...)-benzenesulfonamide (N4-Arylamine Intact) B CYP2C9 Oxidation A->B C Hydroxylamine Metabolite (-NHOH) B->C D Auto-oxidation C->D E Reactive Nitroso Intermediate (-NO) D->E F Protein Haptenation E->F Covalent Binding G T-Cell Activation (Type IV Hypersensitivity) F->G MHC Presentation

Metabolic activation pathway of N4-arylamine sulfonamides leading to T-cell hypersensitivity.

Comparative Cross-Reactivity Profiles

Based on the structural mechanisms outlined above, 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide exhibits a bifurcated cross-reactivity profile when compared to alternative therapies.

Table 1: Cross-Reactivity Risk Matrix
Drug Class / AlternativeExample CompoundsStructural OverlapCross-Reactivity RiskMechanistic Rationale
Sulfonamide Antimicrobials Sulfamethoxazole, SulfadiazineHigh: Shares N4-arylamine and N1-heterocycle.HIGH Forms identical reactive nitroso metabolites via CYP2C9; N1 rings are structurally similar enough to trigger IgE[1][3].
Non-Antibiotic Sulfonamides (Diuretics) Furosemide, HydrochlorothiazideLow: Lacks N4-arylamine; different N1 substitution.VERY LOW Cannot form the reactive hydroxylamine/nitroso intermediates. IgE antibodies do not recognize the distinct N1 structure[2][5].
Non-Antibiotic Sulfonamides (NSAIDs) CelecoxibLow: Lacks N4-arylamine.VERY LOW Escapes CYP2C9-mediated haptenation. Clinical data shows no broad cross-allergenicity[5].
Carbonic Anhydrase Inhibitors AcetazolamideLow: Lacks N4-arylamine and N1 ring.VERY LOW Safe for use in sulfonamide-allergic patients due to the absence of both primary immunogenic epitopes[3].

Verdict: If developing this compound, it must carry strict contraindications for patients with known allergies to antimicrobial sulfonamides (like Bactrim/Co-trimoxazole). However, cross-reactivity with non-antimicrobial sulfonamides is clinically negligible[2][3].

Experimental Validation Protocols

To objectively validate the cross-reactivity profile of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide against alternatives, two self-validating in vitro systems must be employed.

Protocol 1: In Vitro CYP2C9 Metabolism & Haptenation Assay

This assay proves causality by demonstrating whether the compound generates the reactive nitroso species responsible for Type IV reactions.

  • Incubation: Incubate 10μM of the target compound (and comparative controls like Celecoxib and Sulfamethoxazole) with 1mg/mL pooled human liver microsomes (HLMs) and an NADPH-regenerating system at 37°C.

  • Trapping Agent: Add 5mM Glutathione (GSH) to the mixture. The highly unstable nitroso intermediate cannot be measured directly; it must be "trapped" by GSH to form a stable conjugate.

  • Termination & Extraction: Stop the reaction at 60 minutes using ice-cold acetonitrile (1:3 v/v). Centrifuge at 14,000g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence of the GSH-nitroso conjugate.

    • Expected Result: The target compound and Sulfamethoxazole will yield high levels of GSH conjugates. Celecoxib (lacking the N4-arylamine) will yield none.

Protocol 2: Lymphocyte Transformation Test (LTT)

To confirm immunological cross-reactivity, the LTT measures memory T-cell proliferation in response to the drug.

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from patients with a documented, severe delayed hypersensitivity (e.g., maculopapular exanthema) to Sulfamethoxazole.

  • Plating: Seed PBMCs at 2×105 cells/well in 96-well U-bottom plates using RPMI-1640 supplemented with 10% human AB serum.

  • Drug Stimulation: Expose cells to titrated non-toxic concentrations ( 1μM to 100μM ) of the target compound, Sulfamethoxazole (Positive Control), and Acetazolamide (Negative Control). Incubate for 6 days at 37°C, 5% CO2​ .

  • Proliferation Measurement: Add 1μCi of [3H] -thymidine per well for the final 16 hours. Harvest cells and measure beta-emission via liquid scintillation counting.

  • Data Analysis: Calculate the Stimulation Index (SI = CPM of drug-treated cells / CPM of untreated cells). An SI≥2.0 indicates positive cross-reactivity.

Workflow N1 1. PBMC Isolation (From Allergic Donors) N2 2. Drug Incubation (Test vs. Control Sulfonamides) N1->N2 N3 3. 3H-Thymidine Addition (Measure Proliferation) N2->N3 N4 4. Scintillation Counting (Calculate Stimulation Index) N3->N4

Step-by-step workflow for the Lymphocyte Transformation Test (LTT) to assess cross-reactivity.

References

  • Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group.Ovid.
  • “Doctor, I have a Sulfa Allergy”: Clarifying the Myths of Cross-Reactivity.PMC.
  • “Sulfa” allergy: a contraindication to nonantibiotic sulfonamides? – Why?EM.
  • Use of Acetazolamide in Sulfonamide-Allergic Patients With Neurologic Channelop
  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity.Dovepress.

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Comparative

Validation of LC-MS/MS biomarkers for 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide exposure

Executive Summary The quantitative assessment of drug exposure is a cornerstone of modern pharmaceutical development and clinical toxicology. For sulfonamide antibiotics like 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative assessment of drug exposure is a cornerstone of modern pharmaceutical development and clinical toxicology. For sulfonamide antibiotics like 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide, known commonly as Sulfamethizole, establishing robust bioanalytical methods is not merely a procedural step but a fundamental requirement for ensuring data integrity. This guide provides an in-depth, scientifically-grounded comparison of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the validation of Sulfamethizole exposure biomarkers. We will dissect a comprehensive validation protocol, grounded in the harmonized principles of the FDA and EMA guidelines, and compare its performance against traditional analytical techniques. This document is intended for researchers, bioanalytical scientists, and drug development professionals who require a definitive understanding of not just how to validate these methods, but why each step is critical for generating defensible, high-quality data.

The Criticality of Validated Biomarkers for Sulfamethizole

The objective of validating a bioanalytical assay is to demonstrate that it is suitable for its intended purpose.[4] This involves a series of experimental verifications to ensure the method is selective, sensitive, accurate, precise, and reproducible over time.[5]

The Regulatory Bedrock: FDA & EMA Harmonized Guidelines

Modern bioanalytical method validation is governed by a set of rigorous standards established by regulatory bodies. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation has been adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), creating a unified global standard.[4][6][7] This guideline provides a framework for the validation of methods used to generate quantitative data for regulatory submissions.[6][7] For biomarker assays specifically, the FDA advises that the ICH M10 guideline should be the starting point, with a "fit-for-purpose" approach where the validation strategy is tailored to the biomarker's intended context of use.[8][9][10]

cluster_guidelines Regulatory Foundation cluster_pillars Core Validation Pillars ICH ICH M10 Guideline (Global Harmonized Standard) Accuracy Accuracy Precision Precision Selectivity Selectivity Sensitivity Sensitivity Stability Stability Reproducibility Reproducibility FDA FDA Guidance (Bioanalytical Method Validation) FDA->ICH Adopts EMA EMA Guideline (Scientific Guideline) EMA->ICH Adopts Validation Validated Bioanalytical Method Accuracy->Validation Precision->Validation Selectivity->Validation Sensitivity->Validation Stability->Validation Reproducibility->Validation

Core tenets of bioanalytical method validation.

A Step-by-Step LC-MS/MS Validation Protocol for Sulfamethizole Biomarkers

This section outlines a detailed protocol for the validation of an LC-MS/MS method for quantifying Sulfamethizole and its N4-acetyl metabolite in human plasma.

Experimental Design & Rationale

Internal Standard (IS) Selection: The cornerstone of robust LC-MS/MS quantification is the use of a proper internal standard. A stable isotope-labeled (SIL) analog of the analyte (e.g., Sulfamethizole-d4) is the gold standard. The SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement, thereby providing the most accurate correction for experimental variability. If a SIL-IS is unavailable, a structural analog with similar chromatographic and mass spectrometric behavior may be used, but requires more rigorous validation of matrix effects.

Sample Preparation: The goal is to remove interfering matrix components (proteins, phospholipids) while efficiently extracting the analytes.

  • Protein Precipitation (PPT): Involves adding a solvent like acetonitrile or methanol to precipitate proteins.

    • Rationale: Fast, simple, and cost-effective. It is an excellent starting point for method development.

  • Solid-Phase Extraction (SPE): Involves passing the sample through a cartridge that retains the analyte, which is then eluted with a different solvent.

    • Rationale: Provides a much cleaner extract than PPT, reducing matrix effects and often increasing sensitivity. It is preferred for complex assays or when the LLOQ needs to be very low.

cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) Plasma Plasma Sample IS Add Internal Standard (IS) Plasma->IS PPT_Solvent Add Acetonitrile IS->PPT_Solvent PPT Path Condition Condition SPE Cartridge IS->Condition SPE Path Vortex Vortex PPT_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporate & Reconstitute Supernatant->Evap Load Load Sample Condition->Load Wash Wash (Remove Interferences) Load->Wash Elute Elute Analytes Wash->Elute Elute->Evap Analysis LC-MS/MS Analysis Evap->Analysis

Comparative sample preparation workflows.
Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their typical acceptance criteria as stipulated by the ICH M10 guideline.

Validation Parameter Purpose Experiment Acceptance Criteria
Selectivity & Specificity To ensure the method can differentiate the analyte from other components in the matrix.Analyze at least 6 blank matrix lots. Check for interference at the retention time of the analyte and IS.Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration.Analyze a blank, a zero standard, and at least 6 non-zero concentration levels over the expected range.R² ≥ 0.99 is typical. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations. At least 5 replicates per level in 3 separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.LLOQ sample must be analyzable with a response that is at least 5 times the response of a blank sample.Accuracy within ±20% of nominal and Precision (%CV) ≤ 20%.
Matrix Effect To assess the impact of matrix components on analyte ionization.Compare the response of analyte spiked into post-extraction blank matrix with the response of a pure solution. Test in at least 6 matrix lots.The IS-normalized matrix factor should have a %CV ≤ 15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis).Analyze QC samples after exposure to various conditions: Freeze-thaw cycles (3 cycles), bench-top (room temp), long-term storage (-80°C).Mean concentration at each level must be within ±15% of the nominal concentration.
Incurred Sample Reanalysis (ISR) To verify the reproducibility of the method using actual study samples.Re-analyze a subset of study samples from a human clinical trial in a separate run.The percentage difference between the initial and re-assayed values should be within ±20% for at least 67% of the repeated samples.

This table is a synthesis of requirements from the ICH M10 Bioanalytical Method Validation guideline.[4][7]

Performance Comparison: LC-MS/MS vs. High-Performance Liquid Chromatography (HPLC)

While LC-MS/MS is the modern standard, it is instructive to compare it to older, yet still functional, methods like HPLC with Ultraviolet (UV) or Fluorescence (FLD) detection.

Performance Metric LC-MS/MS HPLC-UV / HPLC-FLD Scientific Rationale
Selectivity Exceptional. Based on two dimensions of separation: chromatographic retention time and mass-to-charge ratio (m/z) of both parent and fragment ions.Moderate to Good. Based only on chromatographic retention time and the molecule's ability to absorb UV light or fluoresce. Susceptible to co-eluting interferences.Tandem MS (MS/MS) acts as a highly specific filter, virtually eliminating false positives from matrix components that might co-elute with the analyte.[11]
Sensitivity (LLOQ) Excellent. Typically in the low ng/mL to pg/mL range.Fair to Good. Typically in the high ng/mL to µg/mL range.Mass spectrometers are inherently more sensitive detectors than UV or fluorescence detectors, allowing for the quantification of trace levels of biomarkers.[12][13]
Throughput High. Run times can be as short as 2-3 minutes per sample using modern UHPLC front-ends.Low to Moderate. Traditional HPLC runs are often longer (10-20 minutes) to achieve adequate separation.The specificity of MS/MS detection allows for less stringent chromatographic separation, enabling faster analysis times without compromising data quality.[14]
Multiplexing Excellent. Can simultaneously measure the parent drug (Sulfamethizole) and multiple metabolites (N4-acetyl-sulfamethizole) in a single run.Difficult. Requires complete baseline separation of all analytes, which is often challenging and requires long run times.Multiple Reaction Monitoring (MRM) allows the mass spectrometer to rapidly switch between detecting different specific parent-fragment ion pairs, making multiplexing straightforward.
Method Development More Complex. Requires optimization of both chromatographic and mass spectrometric parameters.Simpler. Primarily involves optimization of chromatographic conditions.The initial investment in developing a robust LC-MS/MS method pays significant dividends in data quality and sample throughput during routine analysis.

Conclusion: Upholding Data Integrity with LC-MS/MS

For the validation of biomarkers for Sulfamethizole exposure, LC-MS/MS is unequivocally the superior analytical platform. Its unparalleled selectivity, sensitivity, and high-throughput capabilities ensure the generation of reliable and defensible data that can withstand the scrutiny of regulatory review. While methods like HPLC-UV have a historical place, they lack the specificity required to confidently navigate the complexities of biological matrices. By adhering to the harmonized validation principles of the ICH M10 guideline and leveraging the power of LC-MS/MS, researchers and drug developers can ensure the highest level of scientific integrity in their pharmacokinetic and toxicokinetic assessments, ultimately contributing to the development of safer and more effective medicines.

References

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